molecular formula C16H16ClNO2 B2630028 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid CAS No. 1406474-20-1

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

Cat. No.: B2630028
CAS No.: 1406474-20-1
M. Wt: 289.76
InChI Key: PYVLOOBHYNPWNF-UHFFFAOYSA-N
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Description

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.76. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-(3-phenylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-8-9-15(14(11-13)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLOOBHYNPWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Phenylpropylamino Benzoic Acid Derivatives: Addressing the Scarcity of Data for CAS 1406474-20-1 and a Comprehensive Review of 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Researcher,

This technical guide was initiated in response to a query for detailed information on the properties of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (CAS 1406474-20-1) . Following an exhaustive search of scientific literature, chemical databases, and supplier catalogs, we must report that there is currently no publicly available data regarding the physicochemical properties, spectroscopic analysis, pharmacological profile, or synthesis of this specific molecule. Its absence from these resources suggests it is not a commercially available or well-characterized compound at this time.

In the spirit of scientific advancement and to provide a valuable resource on a closely related and extensively studied molecule, this guide has been pivoted to focus on 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) , CAS 107254-86-4. NPPB shares the core 2-[(3-phenylpropyl)amino]benzoic acid structure with the requested molecule, differing only by the substitution at the 5-position of the benzoic acid ring (a nitro group instead of a chloro group). This substitution significantly influences the molecule's electronic properties and, consequently, its biological activity. NPPB is a widely utilized biochemical tool, and its multifaceted pharmacological profile makes it a subject of great interest in drug development and physiological research.

This guide will now proceed to offer a comprehensive technical overview of NPPB, grounded in authoritative sources, to serve as a valuable reference for researchers in the field.

A Comprehensive Technical Guide to 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)

Introduction and Chemical Identity

5-Nitro-2-(3-phenylpropylamino)benzoic acid, commonly known by the acronym NPPB, is a derivative of nitrobenzoic acid that has garnered significant attention as a multi-target pharmacological agent.[1] Initially characterized as a potent, non-specific chloride channel blocker, subsequent research has unveiled a more complex activity profile, including roles as a GPR35 agonist and a mitochondrial uncoupler.[2][3] These diverse activities make NPPB a critical tool for investigating a range of physiological processes, from ion transport and cellular signaling to inflammation and apoptosis.[2][4]

Its chemical structure consists of a benzoic acid core, substituted with a nitro group at the 5-position and a 3-phenylpropylamino side chain at the 2-position. This structure confers the lipophilicity necessary for membrane interaction while retaining the acidic functional group crucial for some of its biological activities.

Physicochemical and Spectroscopic Properties

The fundamental properties of NPPB are summarized below. These values are essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 107254-86-4[1][5][6]
Molecular Formula C₁₆H₁₆N₂O₄[1][5][7]
Molecular Weight 300.31 g/mol [1][5][7]
Appearance Light yellow to yellow solid[8]
Melting Point 178-180 °C
Solubility DMSO: 37 mg/mLEthanol: 3 mg/mLWater: Insoluble (>45 µg/mL at pH 7.4)[5][7]
pKa 2.27 ± 0.22 (Predicted)[8]
Storage Temperature -20°C[5]
SMILES O=C(O)c1cc(ccc1NCCCc2ccccc2)=O[7][8]
InChI Key WBSMIPAMAXNXFS-UHFFFAOYSA-N[5][7]

Spectroscopic Data: While purity is often confirmed by HPLC (≥98%), detailed, publicly available ¹H-NMR, ¹³C-NMR, IR, or mass spectra for NPPB are not consistently reported in the literature or supplier documentation.[5][8] Researchers synthesizing or verifying this compound should perform full spectroscopic characterization.

Synthesis

Conceptual Synthesis Workflow:

cluster_0 Conceptual Synthesis of NPPB A 2-Chloro-5-nitrobenzoic acid D Reaction Vessel (Solvent, Base) A->D Reactant 1 B 3-Phenylpropylamine B->D Reactant 2 C NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) E Workup & Purification (e.g., Acidification, Recrystallization) D->E Nucleophilic Aromatic Substitution E->C Isolated Product

Caption: Conceptual workflow for the synthesis of NPPB.

Causality in Experimental Design: The choice of a halogenated starting material like 2-chloro-5-nitrobenzoic acid is critical. The chlorine atom serves as a good leaving group, activated by the electron-withdrawing nitro group at the para position, which facilitates the nucleophilic attack by the amino group of 3-phenylpropylamine. A suitable base (e.g., a tertiary amine or carbonate) would be required to scavenge the HCl byproduct. The final product, being a carboxylic acid, can be readily purified by acidification and subsequent recrystallization from an appropriate solvent system.

Multifaceted Pharmacological Profile

NPPB's utility stems from its ability to interact with multiple biological targets, a characteristic that researchers must consider when interpreting experimental results.

4.1. Chloride Channel Blockade

NPPB is most renowned as a non-specific blocker of various chloride channels.[6] This includes calcium-activated chloride channels (CaCCs), volume-regulated anion channels (VRACs), and others. The IC₅₀ for this inhibition is highly variable, ranging from 100 nM to 100 µM, depending on the specific channel subtype and the experimental conditions.[6][8] This broad-spectrum activity has made it a go-to tool for implicating chloride transport in diverse cellular processes, though its lack of specificity necessitates careful experimental design and use of complementary inhibitors.

4.2. GPR35 Agonism

Beyond ion channels, NPPB has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[2] GPR35 is expressed in immune cells and gastrointestinal tissues, and its activation is linked to inflammatory signaling. Studies have shown that NPPB can promote LPS-induced macrophage inflammation through the activation of the p38 MAPK pathway, a downstream effector of GPR35 signaling.[2] This activity is distinct from its ion channel effects and suggests a role for NPPB in modulating immune responses.

cluster_0 Cellular Targets & Pathways cluster_1 Downstream Effects NPPB NPPB Cl_Channel Cl⁻ Channel Multiple Subtypes NPPB->Cl_Channel Blocks GPR35 GPR35 GPCR NPPB->GPR35 Activates Mitochondrion Mitochondrion Inner Membrane NPPB->Mitochondrion Acts as Protonophore Effect1 Inhibition of Cl⁻ Transport Cl_Channel->Effect1 Effect2 p38 MAPK Activation → Inflammation GPR35->Effect2 Effect3 Proton Transport → ATP Depletion Mitochondrion->Effect3 cluster_0 Experimental Design Using NPPB cluster_1 Controls for Specificity A Hypothesis: Process X involves Cl⁻ channels B Primary Experiment: Treat cells with NPPB (dose-response) A->B C Observe Effect on Process X B->C G Interpret Results: Is the effect specific to Cl⁻ channel blockade? C->G D Use structurally different Cl⁻ channel blocker(s) D->G Compare Effects E Measure cellular ATP levels (Control for mitochondrial uncoupling) E->G Assess Off-Target Effects F Test in GPR35 knockout/knockdown cells (Control for GPR35 agonism) F->G Assess Off-Target Effects

Caption: A self-validating workflow for using NPPB.

Protocol for Preparing NPPB Stock Solution: As described in the literature, NPPB is often prepared for cell culture experiments. [4]

  • Objective: To prepare a high-concentration stock solution of NPPB for dilution in aqueous media.

  • Materials:

    • 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of NPPB powder. For a 100 mM stock, this would be approximately 30.03 mg per 1 mL of DMSO.

    • Add the appropriate volume of DMSO to the NPPB powder.

    • Vortex or gently heat (if necessary) until the solid is completely dissolved. The solution should be clear and yellow.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in the dark.

  • Causality & Trustworthiness: Using DMSO is necessary due to NPPB's poor aqueous solubility. [5]Preparing a high-concentration stock allows for minimal final DMSO concentration in the experimental medium (typically ≤0.1%) to avoid solvent-induced artifacts. Aliquoting and storing at -20°C maintains the stability and integrity of the compound.

Safety and Handling

According to available safety data sheets, NPPB is not classified as a hazardous substance or mixture under GHS. [4]However, standard laboratory precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat. [1]* Handling: Avoid dust formation. Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [1][4]* Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at -20°C. [5]* First Aid:

    • Skin Contact: Wash off with soap and plenty of water. [4] * Eye Contact: Flush eyes with water as a precaution. [4] * Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. [4]

Conclusion

While the specific compound 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid remains uncharacterized, its nitro-substituted analog, NPPB, serves as a powerful, albeit complex, pharmacological tool. Its activities as a chloride channel blocker, GPR35 agonist, and mitochondrial uncoupler are well-documented. For researchers and drug development professionals, a thorough understanding of this multifaceted profile is paramount for designing robust experiments and accurately interpreting results. The insights gained from studying NPPB provide a strong foundation for exploring the potential properties and applications of other related benzoic acid derivatives.

References

  • Fisher Scientific. (2022, February 21). Safety Data Sheet: 5-Nitro-2-(3-phenylpropylamino)benzoic acid.
  • Echemi. (n.d.). Buy 5-Nitro-2-(3-phenylpropylamino)benzoic acid from JHECHEM CO LTD.
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid, ≥98%.
  • Sigma-Aldrich. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid, Potent Cl⁻ channel blocker.
  • PubChem. (n.d.). NPPB | C16H16N2O4. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2021, October 9). Safety Data Sheet: 5-Nitro-2-(3-phenylpropylamino)benzoic acid.
  • Taniguchi, Y., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist. Pharmacology, 82(4), 245-259.
  • MilliporeSigma. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid = 98 107254-86-4.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Praetorius, H. A., et al. (2004). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) Stimulates Cellular ATP Release through Exocytosis of ATP-enriched Vesicles. Journal of Biological Chemistry, 279(35), 36839-36845.
  • Wisdom Lib. (2025, June 22). 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB): Significance and symbolism.
  • Demaurex, N., et al. (1991). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters, 288(1-2), 17-20.
  • Calbiochem. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid.
  • Praetorius, H. A., & Leipziger, J. (2004). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) Stimulates Cellular ATP Release through Exocytosis of ATP-enriched Vesicles. Journal of Biological Chemistry, 279(35), 36839-36845. Retrieved from [Link]

  • Beil, W., et al. (2003). Effect of NSAIDs or 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) on cell vacuolation induced by ammonia in the absence or presence of VacA. American Journal of Physiology-Gastrointestinal and Liver Physiology, 284(1), G128-G139.

Sources

A Technical Guide to the 5-Chloro Analog of NPPB: Synthesis, Mechanism, and Functional Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a widely utilized pharmacological tool for the blockade of various chloride channels.[1] While effective, its utility can be complicated by off-target effects, including mitochondrial uncoupling and activity at other receptors.[2][3] The development of structural analogs offers a potential pathway to refine selectivity and potency. This guide provides an in-depth technical examination of a key analog: the 5-chloro substituted variant, 5-chloro-2-(3-phenylpropylamino)benzoic acid. We will dissect its chemical structure, propose a detailed synthetic pathway, analyze its presumptive mechanism of action in the context of structure-activity relationships, and provide a comprehensive, field-proven protocol for its characterization using patch-clamp electrophysiology.

Introduction: The Rationale for NPPB Analogs

Chloride channels are integral membrane proteins essential for a host of physiological processes, including transepithelial transport, cell volume regulation, and the stabilization of membrane potential. Dysregulation of these channels is implicated in numerous pathologies such as cystic fibrosis and myotonia. Pharmacological blockers are indispensable tools for elucidating the functional roles of these channels. NPPB has long served as a workhorse compound in this arena, demonstrating potent blockade across a range of chloride channel subtypes.

However, the scientific consensus recognizes significant limitations. NPPB is notoriously non-selective, inhibiting various transporters and even possessing protonophoric activity that can uncouple mitochondria.[2] Furthermore, it has been identified as an agonist for the G-protein coupled receptor GPR35.[3] These off-target activities can confound experimental interpretation. The strategic development of analogs, such as replacing the 5-nitro group with a chloro-group, is a classical medicinal chemistry approach to modulate the electronic and steric properties of the molecule. The goal of such a modification is to potentially enhance affinity for the target channel, improve selectivity, and mitigate the undesirable effects associated with the parent compound.

Chemical Identity and Comparative Structure

The core structure of NPPB is an N-phenylanthranilic acid derivative. The 5-chloro analog maintains this backbone, with the key substitution occurring at the 5-position of the benzoic acid ring.

  • Parent Compound: 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)

    • Molecular Formula: C₁₆H₁₆N₂O₄[1][4]

    • Molecular Weight: 300.31 g/mol [1][4]

    • CAS Number: 107254-86-4[1]

  • 5-Chloro Analog: 5-Chloro-2-(3-phenylpropylamino)benzoic acid

    • Molecular Formula: C₁₆H₁₆ClNO₂

    • Molecular Weight: 289.75 g/mol

The primary structural difference lies in the substitution at the C5 position. The nitro group (-NO₂) in NPPB is a strong electron-withdrawing group. The chloro group (-Cl) is also electron-withdrawing due to its electronegativity but is less potent in this regard compared to the nitro group. This modification is expected to alter the acidity of the carboxylic acid and the electron density across the aromatic system, which can profoundly impact binding interactions with the target protein.

Caption: Chemical structures of NPPB and its 5-chloro analog.

Synthesis and Characterization

A robust synthesis of the 5-chloro analog can be achieved via a nucleophilic aromatic substitution reaction. This approach leverages commercially available starting materials and employs a well-established reaction mechanism. The proposed pathway is based on methods for synthesizing related N-arylanthranilic acid derivatives.[5]

Proposed Synthetic Pathway

The synthesis involves the coupling of 2,5-dichlorobenzoic acid with 3-phenylpropylamine in the presence of a base and a copper catalyst, a variation of the Ullmann condensation.

SynthesisWorkflow start Starting Materials: - 2,5-Dichlorobenzoic Acid - 3-Phenylpropylamine - Potassium Carbonate (Base) - Copper(I) Iodide (Catalyst) - DMF (Solvent) reaction Ullmann Condensation Reaction start->reaction reflux Heat mixture under reflux (e.g., 120-150°C) for 12-24h reaction->reflux Combine & Stir workup Aqueous Workup reflux->workup Cool to RT acidification Acidify with HCl to precipitate the product workup->acidification filtration Collect crude product by vacuum filtration acidification->filtration purification Purification by Recrystallization (e.g., from Ethanol/Water) filtration->purification characterization Characterization: - 1H NMR - 13C NMR - LC-MS - HPLC (Purity) purification->characterization final_product Final Product: 5-Chloro-2-(3-phenylpropylamino)benzoic acid characterization->final_product

Caption: Proposed workflow for the synthesis of the 5-chloro analog.

Detailed Synthetic Protocol

Rationale: This protocol utilizes a copper-catalyzed N-arylation, a standard method for forming the C-N bond between the benzoic acid and the amine. Potassium carbonate serves as the base to deprotonate the amine and the carboxylic acid. DMF is a suitable high-boiling polar aprotic solvent for this reaction.

  • Reaction Setup: To a round-bottom flask, add 2,5-dichlorobenzoic acid (1.0 eq), 3-phenylpropylamine (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reflux: Heat the reaction mixture under a nitrogen atmosphere to 130°C and maintain for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with concentrated HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-chloro-2-(3-phenylpropylamino)benzoic acid.

Structural Verification

Self-Validation: The identity and purity of the final compound must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the covalent structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected [M+H]⁺: 290.09).

  • HPLC: To determine the purity of the final compound, which should be >95% for use in biological assays.

Mechanism of Action and Structure-Activity Relationship (SAR)

Chloride Channel Blockade

NPPB and its analogs are generally considered pore blockers, although their exact binding site can vary between different channel types.[6] They are thought to physically occlude the channel pore, preventing the passage of chloride ions. The molecule's amphipathic nature, with a lipophilic phenylpropyl tail and a polar benzoic acid headgroup, is critical for its interaction with the channel protein within the membrane environment.

Structure-Activity Relationship: -NO₂ vs. -Cl

The substitution of the 5-nitro group with a 5-chloro group is a significant chemical modification that impacts the molecule's electronic properties.

Feature5-Nitro (-NO₂) Group5-Chloro (-Cl) GroupImplication for Activity
Electronic Effect Strongly electron-withdrawing (resonance & inductive)Moderately electron-withdrawing (inductive), weakly deactivatingThe change in electron density on the benzoic acid ring can alter the pKa of the carboxyl group and modify hydrogen bonding potential with amino acid residues in the channel's binding pocket.
Steric Bulk Planar, relatively bulkySpherical, smaller than -NO₂The reduced size of the chloro-substituent may allow for a better fit into a sterically constrained binding site, potentially increasing affinity. Conversely, it could also lead to a loss of beneficial interactions.
Lipophilicity Increases lipophilicityIncreases lipophilicity (to a similar or lesser extent)Changes in lipophilicity can affect membrane permeability and the compound's ability to access the binding site, which may be located within the transmembrane domain of the channel.

Hypothesis: The reduced electron-withdrawing character of the chloro group compared to the nitro group may decrease non-specific interactions and potentially reduce off-target effects like mitochondrial uncoupling, which is a known liability of nitroaromatic compounds.[2] This could result in a more selective and experimentally "cleaner" chloride channel blocker.

Experimental Protocol: Functional Characterization by Whole-Cell Patch-Clamp Electrophysiology

The gold standard for characterizing a channel blocker is patch-clamp electrophysiology. This protocol outlines a method to determine the IC₅₀ (half-maximal inhibitory concentration) of the 5-chloro analog on a target chloride channel expressed in a heterologous system (e.g., HEK293 cells).

Experimental Workflow

EPhysWorkflow prep Cell Culture & Transfection (e.g., HEK293 cells with target Cl- channel) patching Obtain Whole-Cell Configuration prep->patching baseline Record Baseline Currents (Voltage-step protocol) patching->baseline application Perfusion of 5-Chloro Analog (Increasing concentrations) baseline->application recording Record Currents at Each Concentration application->recording washout Washout with Control Solution recording->washout Repeat for each concentration analysis Data Analysis: - Measure current amplitude - Normalize to baseline - Fit Dose-Response Curve recording->analysis washout->application ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for electrophysiological characterization.

Step-by-Step Methodology

Self-Validation: This protocol incorporates baseline measurements and washout steps to ensure that the observed effects are due to the compound and are reversible, validating the pharmacological interaction.

  • Cell Preparation: Culture HEK293 cells transiently transfected with the chloride channel of interest. Plate cells onto glass coverslips 24-48 hours before recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NMDG-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NMDG.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with CsOH.

    • Compound Stock: Prepare a 100 mM stock solution of the 5-chloro analog in DMSO. Make fresh serial dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a glass micropipette (resistance 3-5 MΩ) filled with the internal solution, form a giga-ohm seal with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential where the channel is closed (e.g., 0 mV) and apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV) to elicit chloride currents.

  • Data Acquisition:

    • Record baseline currents in the control external solution for at least 3 minutes to ensure stability.

    • Perfuse the chamber with increasing concentrations of the 5-chloro analog (e.g., 100 nM, 1 µM, 10 µM, 30 µM, 100 µM), recording the steady-state current inhibition at each concentration.

    • Perform a final washout with the control external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +80 mV) for each concentration.

    • Normalize the current at each concentration to the baseline current (I/I_baseline).

    • Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-chloro analog of NPPB represents a logical and synthetically accessible modification of a classical chloride channel blocker. The substitution of the nitro group with a chloro group alters the steric and electronic profile of the molecule, which is predicted to modulate its pharmacological properties. The primary hypothesis is that this change may reduce off-target liabilities, thereby creating a more precise tool for studying chloride channel physiology.

Rigorous characterization using the electrophysiological methods described herein is essential to validate this hypothesis and to determine the potency (IC₅₀) and selectivity profile of this compound. Future studies should focus on screening the 5-chloro analog against a panel of different chloride channel subtypes and comparing its off-target effects (e.g., on mitochondrial respiration) directly against NPPB. Such studies will definitively establish whether the 5-chloro modification offers a tangible advantage for researchers in the field.

References

  • Global Substance Registration System. 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID. Available at: [Link]

  • Kourie, J. I. (1998). Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels. PubMed. Available at: [Link]

  • Diener, M., & Scharrer, E. (1991). Actions of the Cl- channel blocker NPPB on absorptive and secretory transport processes of Na+ and Cl- in rat descending colon. PubMed. Available at: [Link]

  • Lukacs, G. L., Nanda, A., Rotstein, O. D., & Grinstein, S. (1991). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters. Available at: [Link]

  • ResearchGate. (n.d.). Chloride channel blocking by NPPB. a ClC-2 chloride currents and the... Available at: [Link]

  • Wikipedia. (n.d.). Chloride channel blocker. Available at: [Link]

  • American Physiological Society Journals. (n.d.). Similar chloride channels in the connecting tubule and cortical collecting duct of the mouse kidney. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-(3-phenylprop-2-ynoylamino)benzoic acid. Available at: [Link]

  • Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (2002). Structure-activity relationships of new NAPAP-analogs. PubMed. Available at: [Link]

  • PubChem. (n.d.). Nppb. Available at: [Link]

  • Amédée, T., Benham, C. D., Bolton, T. B., & Large, W. A. (1997). Investigation of the effects of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) on membrane currents in rat portal vein. PubMed. Available at: [Link]

  • Kopton, R. A., Baillie, J. S., Rafferty, S. A., et al. (2018). Cardiac Electrophysiological Effects of Light-Activated Chloride Channels. Frontiers in Physiology. Available at: [Link]

  • Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. (n.d.). PMC. Available at: [Link]

  • NextGenPS. (2024). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available at: [Link]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Available at: [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-(3-phenylpropylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloro-2-(3-phenylpropylamino)benzoic acid, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of data for this specific compound in major public databases, this document also draws upon information from its structural analog, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), to provide a broader context for potential applications and areas of investigation.

Core Molecular Attributes

5-Chloro-2-(3-phenylpropylamino)benzoic acid is a derivative of benzoic acid characterized by a chlorine substitution at the 5-position and a 3-phenylpropylamino group at the 2-position of the benzene ring.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below. These have been determined through structural analysis and have been cross-referenced with available supplier information.

PropertyValue
Molecular Formula C₁₆H₁₆ClNO₂
Molecular Weight 303.76 g/mol
CAS Number 1406474-20-1
IUPAC Name 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

A search of chemical supplier databases confirms the existence of a compound with the CAS number 1406474-20-1, which corresponds to 5-Chloro-2-((3-phenylpropyl)amino)benzoic acid.

Chemical Structure

The chemical structure of 5-chloro-2-(3-phenylpropylamino)benzoic acid is depicted below.

Chemical structure of the molecule.

Synthesis and Manufacturing

While specific, detailed synthesis protocols for 5-chloro-2-(3-phenylpropylamino)benzoic acid are not widely published in peer-reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles. A common method for synthesizing N-substituted anthranilic acids is through the Ullmann condensation.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 2,5-dichlorobenzoic acid with 3-phenylpropan-1-amine. This reaction is typically catalyzed by a copper catalyst, such as copper(I) iodide, in the presence of a base, like potassium carbonate, and in a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Proposed synthesis via Ullmann condensation.
Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask, add 2,5-dichlorobenzoic acid (1 equivalent), 3-phenylpropan-1-amine (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Heating: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Applications and Biological Activity

While direct studies on the biological activity of 5-chloro-2-(3-phenylpropylamino)benzoic acid are scarce, the structurally related compound, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), is a well-known and potent chloride channel blocker.[1][2] This suggests that the chloro-substituted analog may also exhibit activity as a chloride channel modulator.

Chloride Channel Blockade

NPPB has been shown to inhibit various types of chloride channels, which are crucial for numerous physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability.[1][2] These effects make NPPB a valuable tool in physiological and pharmacological research. It is plausible that 5-chloro-2-(3-phenylpropylamino)benzoic acid could share some of these properties, making it a candidate for investigation in similar areas.

Other Potential Activities

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of the chloro and phenylpropylamino substituents on the benzoic acid scaffold could lead to novel pharmacological profiles.

Analytical Characterization

For researchers synthesizing or working with this compound, proper analytical characterization is essential to confirm its identity and purity.

Spectroscopic and Chromatographic Methods
TechniqueExpected Observations
¹H NMR Resonances corresponding to the aromatic protons of the two benzene rings, the methylene protons of the propyl chain, and the amine and carboxylic acid protons.
¹³C NMR Signals for the carbon atoms of the benzoic acid core, the phenyl group, and the propyl chain.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
FT-IR Characteristic absorption bands for the N-H stretch of the secondary amine, the O-H and C=O stretches of the carboxylic acid, and C-Cl and C-H stretches.
HPLC A single major peak under appropriate chromatographic conditions, used to determine purity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-chloro-2-(3-phenylpropylamino)benzoic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Future Research Directions

Given the limited publicly available data on 5-chloro-2-(3-phenylpropylamino)benzoic acid, there are numerous avenues for future research:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization data.

  • Biological Screening: A comprehensive screening of the compound's activity against a panel of biological targets, particularly chloride channels and other ion channels.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the chloro and phenylpropylamino groups on biological activity.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.

References

  • CAS Common Chemistry. 4-(4-Methoxyphenyl)-2-butanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4549, Nppb. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29770269, 5-Chloro-2-(3-phenylprop-2-ynoylamino)benzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66680861, 5-Chloro-2-[(4-phenylbenzoyl)amino]benzoic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-(4-phenylbenzoyl_amino_benzoic-acid]([Link]

  • PubMed. Chloride Channel Blockers 5-nitro-2-(3-phenylpropylamino) Benzoic Acid and anthracene-9-carboxylic Acid Inhibit Contractions of Pregnant Rat Myometrium in Vitro. [Link]

  • PubMed. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. [Link]

  • Riaz, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6965. [Link]

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Anthranilic Acid Derivatives as Modulators of Chloride Channel Function: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intricate dance of ions across cell membranes orchestrates a symphony of physiological processes, from neuronal firing to epithelial secretion. Among the key players in this molecular ballet are chloride channels, whose dysfunction is implicated in a host of debilitating diseases, including cystic fibrosis, secretory diarrheas, and certain types of myotonia and hypertension. The quest for selective and potent modulators of these channels is a cornerstone of modern drug discovery. This guide provides an in-depth exploration of a particularly promising class of compounds: anthranilic acid derivatives. Drawing from a wealth of scientific literature, we will delve into their structure-activity relationships, dissect their mechanisms of action, and provide detailed protocols for their characterization, empowering researchers to navigate this exciting field of therapeutic development.

The Central Role of Chloride Channels in Physiology and Disease

Chloride channels are a diverse group of transmembrane proteins that facilitate the passive movement of chloride ions (Cl⁻) across biological membranes. This flux of negatively charged ions is fundamental to a wide array of cellular functions:

  • Regulation of Cell Volume: Chloride movement is a key driver of water transport, allowing cells to adapt to changes in osmotic pressure.

  • Transepithelial Transport: In tissues like the airways and intestines, chloride secretion is the primary force behind fluid secretion, essential for maintaining mucosal hydration and function.

  • Modulation of Neuronal Excitability: In the central nervous system, the influx of chloride through ligand-gated channels like GABA-A receptors leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect.[1]

  • Muscle Contraction: In skeletal and smooth muscle, chloride channels help to stabilize the membrane potential and regulate contractility.[1]

Given their widespread importance, it is no surprise that mutations or dysregulation of chloride channels can have profound pathological consequences, making them attractive targets for therapeutic intervention.[1]

Anthranilic Acid Derivatives: A Privileged Scaffold for Chloride Channel Modulation

Anthranilic acid, a simple aromatic amino acid, serves as the foundational structure for a class of compounds known as fenamates. These non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid, have long been recognized for their ability to modulate the activity of various ion channels, with a particular affinity for certain types of chloride channels.[2] The versatility of the anthranilic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of potency and selectivity.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The interaction of anthranilic acid derivatives with chloride channels is exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of novel and improved modulators.

Key SAR insights for fenamate-based chloride channel blockers include:

  • The N-Aryl Ring: The nature and position of substituents on the N-aryl ring are critical for potency. For instance, in the context of anti-inflammatory activity, which often correlates with ion channel modulation, substitution at the 3' position with an electron-withdrawing group like trifluoromethyl (as in flufenamic acid) is particularly effective.[3]

  • The Anthranilic Acid Core: The carboxylic acid and the secondary amine of the anthranilic acid moiety are essential for activity. Replacement of the NH group with other linkers such as O, CH₂, or S significantly diminishes the compound's efficacy.[4]

  • Conformational Flexibility: The dihedral angle between the two aromatic rings plays a crucial role. A non-coplanar or "twisted" geometry is often associated with inhibitory activity at certain chloride channels.[5]

dot

Caption: Key structural features of anthranilic acid derivatives influencing chloride channel modulation.

Mechanism of Action: From Pore Blockade to Allosteric Modulation

Anthranilic acid derivatives employ a variety of mechanisms to influence chloride channel function, ranging from direct occlusion of the ion-conducting pore to more subtle allosteric effects on channel gating.

  • Open-Channel Block: Many fenamates act as open-channel blockers. This means they enter the channel pore when it is in its open conformation and physically obstruct the passage of chloride ions.[6] This type of block is often voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential.

  • Allosteric Modulation: Some derivatives can bind to sites on the channel protein that are distinct from the pore.[7] This binding can induce conformational changes that alter the channel's gating properties, such as its sensitivity to activating stimuli like intracellular calcium. For example, certain compounds can potentiate the effect of calcium on the calcium-activated chloride channel TMEM16A, making the channel more likely to open at lower calcium concentrations.[7]

  • Dual Effects: Intriguingly, some compounds can exhibit both activating and inhibitory effects, often in a concentration-dependent manner.[8] For instance, at low concentrations, a compound might enhance channel activity, while at higher concentrations, it may cause inhibition. This suggests the presence of multiple binding sites with different affinities.[1]

Key Chloride Channel Targets

Anthranilic acid derivatives have been shown to modulate a variety of chloride channels, with varying degrees of selectivity.

Calcium-Activated Chloride Channels (CaCCs), including TMEM16A (Anoctamin-1)

CaCCs are a family of channels that are activated by an increase in intracellular calcium concentration. They play crucial roles in processes such as smooth muscle contraction, epithelial secretion, and sensory transduction.[9] The TMEM16A protein is a key component of many CaCCs.[10] Several anthranilic acid derivatives, including niflumic acid and flufenamic acid, are potent blockers of TMEM16A.[9] This has led to their investigation as potential therapeutics for conditions characterized by excessive CaCC activity, such as hypertension and asthma.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

CFTR is a cAMP-activated chloride channel that is primarily located in the apical membrane of epithelial cells. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder. While the primary therapeutic strategy for cystic fibrosis is to correct or potentiate the function of mutant CFTR, there is also interest in CFTR inhibitors for the treatment of secretory diarrheas, where excessive CFTR activity leads to massive fluid loss. Fenamates have been shown to inhibit CFTR, although generally with lower potency than their effects on CaCCs.[7]

ClC Family of Chloride Channels

The ClC family is a diverse group of voltage-gated chloride channels and chloride/proton exchangers. Some members of this family are also modulated by fenamates. For example, meclofenamic acid has been identified as an inhibitor of ClC-2 channels.[1]

Experimental Protocols for Characterization

The characterization of anthranilic acid derivatives as chloride channel blockers relies on a combination of electrophysiological and fluorescence-based techniques.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is the most direct method for studying the effects of compounds on ion channel function.[11] The whole-cell configuration is particularly well-suited for screening and detailed mechanistic studies.

Detailed Protocol for Whole-Cell Patch-Clamp Recording of TMEM16A Currents:

  • Cell Culture: HEK293 cells stably expressing human TMEM16A are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 500 nM, calculated using a calcium buffer calculator). pH adjusted to 7.2 with CsOH.

  • Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. Pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

  • Data Acquisition:

    • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply a voltage-step protocol to elicit TMEM16A currents. A typical protocol consists of stepping the voltage from -100 mV to +100 mV in 20 mV increments for 500 ms, followed by a step to -80 mV to record tail currents.

  • Compound Application: Anthranilic acid derivatives are dissolved in DMSO to create a stock solution and then diluted to the final concentration in the external solution. The compound is applied to the cell via a perfusion system.

  • Data Analysis: The peak current at each voltage step is measured before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

dot

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture (HEK293-TMEM16A) Solutions Prepare Solutions (External & Internal) CellCulture->Solutions Pipette Pull & Fill Pipette Solutions->Pipette Seal Gigaohm Seal Formation Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell VoltageProtocol Apply Voltage-Step Protocol WholeCell->VoltageProtocol RecordBaseline Record Baseline Currents VoltageProtocol->RecordBaseline ApplyCompound Apply Anthranilic Acid Derivative RecordBaseline->ApplyCompound RecordDrugEffect Record Currents in Presence of Compound ApplyCompound->RecordDrugEffect MeasureCurrents Measure Peak Currents RecordDrugEffect->MeasureCurrents CalculateInhibition Calculate % Inhibition MeasureCurrents->CalculateInhibition GenerateCurve Generate Concentration- Response Curve (IC50) CalculateInhibition->GenerateCurve

Caption: A streamlined workflow for characterizing chloride channel blockers using patch-clamp electrophysiology.

Fluorescence-Based High-Throughput Screening (HTS)

For screening large compound libraries, fluorescence-based assays offer a higher throughput alternative to electrophysiology. A common method utilizes a halide-sensitive yellow fluorescent protein (YFP).[12]

Protocol for a YFP-Based Fluorescence Quenching Assay for CFTR Inhibitors:

  • Cell Line: Fischer Rat Thyroid (FRT) cells co-expressing CFTR and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L) are used.

  • Assay Plate Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Assay Buffer: A chloride-free buffer is used, typically containing sodium gluconate as the major salt.

  • Compound Addition: The anthranilic acid derivatives are added to the wells at the desired concentrations.

  • CFTR Activation: CFTR is activated by adding a cocktail of forskolin and IBMX to raise intracellular cAMP levels.

  • Fluorescence Quenching: An iodide-containing solution is added to the wells. The influx of iodide through the activated CFTR channels quenches the YFP fluorescence.

  • Data Acquisition: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. The effect of the test compounds on the quenching rate is used to determine their inhibitory potential.

Ussing Chamber for Transepithelial Transport

To study the effects of these compounds on intact epithelial tissues, the Ussing chamber is an invaluable tool. It allows for the measurement of ion transport across a polarized epithelial monolayer.[13]

Ussing Chamber Protocol to Assess Inhibition of Chloride Secretion:

  • Tissue/Cell Monolayer Preparation: A piece of intestinal tissue or a confluent monolayer of epithelial cells (e.g., T84 cells) grown on a permeable support is mounted in the Ussing chamber.

  • Bathing Solutions: The apical and basolateral sides of the epithelium are bathed in identical Ringer's solutions, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the Isc) is continuously measured. The Isc is a direct measure of net ion transport.

  • Stimulation of Chloride Secretion: Chloride secretion is stimulated by adding agonists like forskolin (to activate CFTR) or carbachol (to increase intracellular calcium and activate CaCCs) to the basolateral solution.

  • Inhibitor Application: The anthranilic acid derivative is added to the apical or basolateral bath to assess its effect on the stimulated Isc.

  • Data Analysis: The change in Isc upon addition of the inhibitor is used to quantify its effect on transepithelial chloride secretion.

Data Presentation: Potency of Anthranilic Acid Derivatives

The following table summarizes the inhibitory potency (IC₅₀ values) of several common anthranilic acid derivatives on different chloride channels.

CompoundChannel TargetCell Type/SystemIC₅₀ (µM)Reference
Niflumic AcidTMEM16AHEK29312[14]
Flufenamic AcidCaCCXenopus oocytes28-35[15]
Meclofenamic AcidClC-2CHO~10[1]
Niflumic AcidCFTRT84 cells~250[7]
Flufenamic AcidcAMP-dependent Cl⁻ secretionT84 cells~8[7]

Therapeutic Potential and Future Directions

The ability of anthranilic acid derivatives to modulate chloride channels opens up a wide range of therapeutic possibilities:

  • Cystic Fibrosis: While potentiators of mutant CFTR are the mainstay of therapy, inhibitors of other chloride channels could be explored to fine-tune ion transport in the airways.

  • Secretory Diarrheas: CFTR inhibitors have shown promise in preclinical models of cholera by reducing intestinal fluid secretion.

  • Hypertension: Blockers of TMEM16A in vascular smooth muscle could lead to vasodilation and a reduction in blood pressure.[16]

  • Asthma: Inhibition of TMEM16A in airway smooth muscle may promote bronchodilation.

The future of this field lies in the development of more selective and potent modulators. A deeper understanding of the binding sites and mechanisms of action of existing anthranilic acid derivatives, aided by computational modeling and structural biology, will be instrumental in guiding the design of next-generation chloride channel drugs.[1] The continued development of high-throughput screening assays will also accelerate the discovery of novel chemical scaffolds with therapeutic potential.

References

  • Arreola, J., et al. (1996). Mechanism of allosteric activation of TMEM16A/ANO1 channels by a commonly used chloride channel blocker. J. Gen. Physiol.108 : 35-47. Available at: [Link]

  • Bradley, E., et al. (2025). Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. PubMed. Available at: [Link]

  • De La Fuente, R., et al. (2025). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. PMC. Available at: [Link]

  • Galietta, L.J.V., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. MDPI. Available at: [Link]

  • Hartz, C., et al. (2021). An outer-pore gate modulates the pharmacology of the TMEM16A channel. PNAS. Available at: [Link]

  • Imbrici, P., et al. (2025). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. ScienceOpen. Available at: [Link]

  • Lentini, G., et al. (2020). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. PMC. Available at: [Link]

  • Ma, T., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. PubMed. Available at: [Link]

  • Oh, U., et al. (2011). Flufenamic acid as an ion channel modulator. PMC. Available at: [Link]

  • Picollo, A., et al. (2006). Activation and inhibition of kidney CLC-K chloride channels by fenamates. PubMed. Available at: [Link]

  • S. K. S., et al. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. ResearchGate. Available at: [Link]

  • Tai, Y. H., et al. (1991). Niflumic and flufenamic acids are potent inhibitors of chloride secretion in mammalian airway. PubMed. Available at: [Link]

  • Terry, D. (2024). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Physiologic Instruments. Available at: [Link]

  • Tian, Y., et al. (2011). What is the mechanism of Niflumic Acid?. Patsnap Synapse. Available at: [Link]

  • Tricarico, D., et al. (2025). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. PubMed. Available at: [Link]

  • Various Authors. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. Available at: [Link]

  • Various Authors. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. IJRPLS. Available at: [Link]

  • Various Authors. (2024). Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

  • Various Authors. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2018). Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. PubMed. Available at: [Link]

  • Various Authors. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. Available at: [Link]

  • Various Authors. (2010). Inhibition of the calcium-activated chloride current in cardiac ventricular myocytes by N-(p-amylcinnamoyl)anthranilic acid (ACA). PubMed. Available at: [Link]

  • Various Authors. (2016). Mechanism of allosteric activation of TMEM16A/ANO1 channels by a commonly used chloride channel blocker. PubMed. Available at: [Link]

  • Various Authors. (2025). Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. PMC. Available at: [Link]

  • Various Authors. (2011). Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin. PMC. Available at: [Link]

  • Various Authors. (2011). Pharmacological characterization of TMEM16A currents. PubMed. Available at: [Link]

  • Various Authors. (2012). A guide to Ussing chamber studies of mouse intestine. PMC. Available at: [Link]

  • Various Authors. (2005). A high-throughput assay for modulators of ligand-gated chloride channels. PubMed. Available at: [Link]

  • Various Authors. (2024). Ussing Chamber | What is a Ussing Chamber & How does it work?. Warner Instruments. Available at: [Link]

  • Various Authors. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers. Available at: [Link]

  • Various Authors. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

  • Various Authors. (2020). Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. Science.org. Available at: [Link]

  • Various Authors. (2020). A medium-throughput, optimized planar patch clamp electrophysiology.... ResearchGate. Available at: [Link]

  • Various Authors. (2017). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. PMC. Available at: [Link]

  • Various Authors. (2025). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Computational Drug Design on Ion Channels. Encyclopedia MDPI. Available at: [Link]

  • Various Authors. (2021). Advances in Anoctamin 1: A Potential New Drug Target in Medicinal Chemistry. Bentham Science. Available at: [Link]

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  • Various Authors. (2006). Biochemistry and Pharmacology of Novel Anthranilic Acid Derivatives Activating Heme-Oxidized Soluble Guanylyl Cyclase. DOI. Available at: [Link]

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An In-depth Technical Guide to 5-Chloro-N-(3-phenylpropyl)anthranilic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-N-(3-phenylpropyl)anthranilic acid, a compound of significant interest within the broader class of N-substituted anthranilic acid derivatives. While not extensively documented in publicly available literature, its structural similarity to known pharmacologically active molecules, such as fenamates and specific ion channel blockers, suggests a strong potential for applications in drug discovery and development. This document will delineate the putative chemical identity of this compound, propose a detailed synthetic pathway, and discuss its likely physicochemical properties and analytical characterization methods. Furthermore, we will explore its potential pharmacological activities and mechanisms of action based on established knowledge of related compounds. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and investigation of this and similar novel chemical entities.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid, or 2-aminobenzoic acid, is a versatile and economically significant starting material in the synthesis of a wide array of organic compounds, including dyes, perfumes, and, most notably, pharmaceuticals.[1] Its amphoteric nature, possessing both an acidic carboxylic acid group and a basic amino group, allows for diverse chemical modifications.[2] The N-substitution of anthranilic acid has given rise to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and meclofenamic acid, which underscores the therapeutic potential of this chemical scaffold.[3] Derivatives of anthranilic acid are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties.[4]

The subject of this guide, 5-chloro-N-(3-phenylpropyl)anthranilic acid, represents a specific, targeted modification of the core anthranilic acid structure. The introduction of a chloro group at the 5-position and an N-(3-phenylpropyl) substituent is anticipated to modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity.

Chemical Identity and Synonyms

The compound in focus is a derivative of anthranilic acid, which is a substituted benzoic acid and a substituted aniline.

Systematic IUPAC Name: 2-((3-phenylpropyl)amino)-5-chlorobenzoic acid

Common Synonyms:

  • 5-chloro-N-(3-phenylpropyl)anthranilic acid

  • N-(3-phenylpropyl)-5-chloroanthranilic acid

Chemical Structure:

Caption: 2D structure of 5-chloro-N-(3-phenylpropyl)anthranilic acid.

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular FormulaC16H16ClNO2
Molecular Weight289.76 g/mol
XLogP34.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Note: These properties are computationally predicted and require experimental verification.

A structurally related compound of interest is 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), a known potent chloride channel blocker.[5][6] The substitution of the nitro group with a chloro group would alter the electronic and steric properties of the molecule, likely impacting its biological activity.

Proposed Synthesis Pathway

The synthesis of N-substituted anthranilic acids can be achieved through several established methods. A common and effective approach is the Ullmann condensation, which involves the coupling of an amine with a halobenzoic acid.

Overall Reaction:

A 5-Chloroanthranilic acid C 5-Chloro-N-(3-phenylpropyl)anthranilic acid A->C Base (e.g., K2CO3) Cu catalyst (e.g., CuI) Solvent (e.g., DMF) B 3-Phenyl-1-propyl bromide B->C

Caption: Proposed Ullmann condensation for the synthesis of the target compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroanthranilic acid (1 equivalent), 3-phenyl-1-propyl bromide (1.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the 5-chloroanthranilic acid).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a dilute solution of hydrochloric acid. This will precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized 5-chloro-N-(3-phenylpropyl)anthranilic acid should be confirmed using a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the anthranilic acid and the phenylpropyl moieties, as well as the aliphatic protons of the propyl chain and the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations.[8]

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like trifluoroacetic acid) would be a suitable starting point for method development.[9]

Potential Pharmacological Activity and Mechanism of Action

Based on the pharmacology of structurally related anthranilic acid derivatives, 5-chloro-N-(3-phenylpropyl)anthranilic acid is predicted to exhibit several biological activities.

5.1. Anti-inflammatory Activity:

Many N-substituted anthranilic acids, known as fenamates, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. It is plausible that 5-chloro-N-(3-phenylpropyl)anthranilic acid could also act as a COX inhibitor.

cluster_0 Inflammatory Stimulus cluster_1 COX Enzyme A Arachidonic Acid B Prostaglandins A->B COX-1/COX-2 C Inflammation B->C D 5-Chloro-N-(3-phenylpropyl)anthranilic acid D->B Inhibition

Caption: Putative mechanism of anti-inflammatory action via COX inhibition.

5.2. Ion Channel Modulation:

The structural similarity to 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), a known chloride channel blocker, strongly suggests that the chloro-substituted analog may also interact with ion channels.[5][6] Ion channels are critical for a wide range of physiological processes, and their modulation can have therapeutic effects in various diseases, including cystic fibrosis, epilepsy, and cardiac arrhythmias.

Experimental Workflow for Pharmacological Screening:

A Synthesized Compound B In vitro Assays A->B C COX Inhibition Assay B->C D Ion Channel Electrophysiology B->D E Cell-based Assays B->E H In vivo Studies (Animal Models) B->H F Cytotoxicity Assay E->F G Anti-inflammatory Activity Assay E->G I Pharmacokinetic Studies H->I J Efficacy Studies H->J

Caption: A typical workflow for the pharmacological evaluation of a novel compound.

Conclusion and Future Directions

5-chloro-N-(3-phenylpropyl)anthranilic acid is a promising, yet under-investigated, molecule within the rich chemical space of anthranilic acid derivatives. This technical guide has provided a putative framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route is based on well-established chemical principles, and the predicted biological activities are grounded in the known properties of structurally related compounds.

Future research should focus on the successful synthesis and rigorous characterization of this compound. Subsequent in-depth pharmacological studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential. The insights gained from such investigations will not only contribute to a better understanding of the structure-activity relationships of N-substituted anthranilic acids but may also pave the way for the development of novel therapeutic agents.

References

  • Prasher, P., & Sharma, A. (2021). A mini-review on the pharmacological activity and chemistry of anthranilic acid derivatives.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Nasr, T., Bondock, S., & Youns, M. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • IT Medical Team. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development and Research.
  • SJC. (2015). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid.
  • Skelly, J. P., & Howard, A. G. (1980). Analysis of anthranilic acid by liquid chromatography.
  • Mishra, P., Lukose, T., & Kashaw, S. K. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697.
  • International Journal of Drug Development & Research. (2011).
  • PubChem. (n.d.). Nppb. Retrieved from [Link]

  • Matsubara, T., & Itami, K. (2014). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. Journal of the American Chemical Society, 136(2), 646-649.
  • da Silva, B. V., et al. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1534.
  • McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 122, 24-31.
  • Google Patents. (n.d.). RU1786022C - Method of 5-chloroanthranilic acid 4-chloroanilide synthesis.
  • Royal Society of Chemistry. (2020). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Organic & Biomolecular Chemistry, 18(30), 5851-5856.
  • SciELO. (2015). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method.
  • Karolinska Institutet. (2024).
  • Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 35-45.
  • Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Archives of Applied Science Research, 4(1), 329-336.
  • Global Substance Registration System. (n.d.). 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-PHENYL-5-CHLOROANTHRANIL. Retrieved from [Link]

  • TAIYO Fine Chemicals CO., LTD. (n.d.). 5-chloroanthranilic acid. Retrieved from [Link]

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Technical Guide: Biological Activity & Pharmacology of 5-Chloro-2-[(3-phenylpropyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid is a lipophilic diphenylamine derivative belonging to the fenamate class of compounds. Structurally, it is the 5-chloro analog of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), a widely utilized broad-spectrum chloride channel blocker.

While NPPB is the historical standard for inhibiting volume-regulated anion channels (VRAC) and calcium-activated chloride channels (CaCCs), the 5-chloro analog serves as a critical tool in Structure-Activity Relationship (SAR) studies. It elucidates the role of the electron-withdrawing group at the 5-position of the anthranilic acid ring. This guide details the compound's mechanism of action, synthesis, and validated experimental protocols for assessing its biological activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound consists of an anthranilic acid core linked to a phenylpropyl chain. The lipophilicity provided by the phenylpropyl tail is essential for the compound's ability to access transmembrane domains of ion channels.

PropertyValue / Description
IUPAC Name 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid
Common Class Fenamate derivative; Anthranilic acid analog
Molecular Formula C₁₆H₁₆ClNO₂
Molecular Weight ~289.76 g/mol
Estimated LogP 4.8 – 5.2 (Highly Lipophilic)
pKa (Carboxyl) ~3.8 – 4.2
Solubility Soluble in DMSO (>100 mM), Ethanol; Insoluble in water

Mechanism of Action

The biological activity of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid is pleiotropic, acting primarily as an ion channel modulator with significant off-target effects on metabolic pathways.

Chloride Channel Blockade (Primary Target)

The compound inhibits anion transport through several distinct chloride channel families.

  • Volume-Regulated Anion Channels (VRAC): It blocks the swelling-activated chloride current (

    
    ), preventing regulatory volume decrease (RVD) in cells under hypotonic stress.
    
  • Calcium-Activated Chloride Channels (CaCCs): It inhibits TMEM16A (Anoctamin-1) currents, albeit with lower potency than NPPB.

  • Mechanism: The block is voltage-dependent and likely occurs from the intracellular side or within the lipid bilayer due to the compound's high lipophilicity.

GPR35 Agonism

Like its nitro-analog NPPB, this compound acts as an agonist for GPR35 , a G-protein-coupled receptor associated with inflammation and pain. This activity is often overlooked in ion channel studies but is critical for interpreting data in immune cells.

Mitochondrial Uncoupling (Toxicology)

Fenamates with lipophilic tails act as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (


) and uncoupling oxidative phosphorylation.
Pathway Visualization

MechanismOfAction cluster_Membrane Plasma Membrane Targets cluster_Mito Mitochondrial Off-Targets Compound 5-chloro-2-[(3-phenylpropyl) amino]benzoic acid VRAC VRAC / LRRC8 (Cl- Channel) Compound->VRAC Blocks Pore CaCC CaCC / TMEM16A Compound->CaCC Inhibits GPR35 GPR35 Receptor Compound->GPR35 Agonist Activation IMM Inner Mito Membrane Compound->IMM Proton Shuttling CellVol Cell Volume Regulation VRAC->CellVol Prevents RVD cAMP Inflammatory Signaling GPR35->cAMP Modulates cAMP/Ca2+ ATP Metabolic Stress IMM->ATP Uncouples OxPhos (Reduces ATP)

Caption: Multi-target pharmacology showing Cl- channel blockade, GPR35 activation, and mitochondrial uncoupling.

Experimental Protocols

To validate the biological activity of this compound, researchers should employ the following self-validating protocols.

Whole-Cell Patch Clamp (Gold Standard)

This protocol measures the inhibition of


 in HEK293 or CHO cells.

Reagents:

  • Bath Solution (Isotonic): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Bath Solution (Hypotonic): Same as above but reduce NaCl to 90 mM (approx. 220 mOsm/kg) to trigger swelling.

  • Pipette Solution: 140 mM NMDG-Cl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP (pH 7.2).

Workflow:

  • Giga-seal Formation: Establish a GΩ seal using a borosilicate glass pipette (3–5 MΩ resistance).

  • Break-in: Apply suction to enter whole-cell configuration. Capacitance compensation is critical.

  • Baseline Recording: Hold membrane potential at 0 mV. Apply voltage ramps (-100 mV to +100 mV over 500 ms) every 10 seconds.

  • Activation: Perfusion with Hypotonic Bath Solution . Wait 5–10 minutes for

    
     to stabilize.
    
  • Drug Application: Perfuse 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (dissolved in DMSO, final conc. 10–100 µM).

  • Washout: Perfuse Isotonic Bath Solution to verify reversibility.

Validation Criteria:

  • Current must exhibit outward rectification (larger currents at positive voltages).

  • Inhibition should be voltage-dependent (often more effective at positive potentials).

Chemical Synthesis (Ullmann Condensation)

For researchers needing to synthesize the compound de novo for SAR verification.

Reaction: 2,5-Dichlorobenzoic acid + 3-Phenylpropylamine


 Product

Protocol:

  • Mix 1.0 eq of 2,5-dichlorobenzoic acid with 1.2 eq of 3-phenylpropylamine in DMF.

  • Add 2.0 eq of anhydrous

    
     and catalytic Copper powder (10 mol%).
    
  • Reflux at 120°C for 6–12 hours under Nitrogen.

  • Workup: Acidify with 1N HCl to precipitate the crude product.

  • Purification: Recrystallize from Ethanol/Water.

SynthesisWorkflow Start Reagents: 2,5-Dichlorobenzoic acid + 3-Phenylpropylamine Catalyst Add Catalyst: Cu powder + K2CO3 Solvent: DMF Start->Catalyst Reflux Reflux @ 120°C (6-12 Hours) Catalyst->Reflux Acidify Quench/Acidify (1N HCl) Reflux->Acidify Purify Recrystallization (Ethanol/Water) Acidify->Purify Final Pure 5-chloro-2-[(3-phenylpropyl) amino]benzoic acid Purify->Final

Caption: Ullmann condensation pathway for the synthesis of the 5-chloro derivative.

Structure-Activity Relationship (SAR)[7]

The potency of fenamate blockers relies on the balance between the acidity of the carboxyl group and the lipophilicity of the N-substituent.

Structural FeatureRole in Biological Activity
Carboxyl Group (C-1) Essential for electrostatic interaction with the channel pore (anion binding site).
Diphenylamine Bridge Provides the rigid scaffold. The secondary amine (-NH-) allows for H-bonding.
5-Position (Chloro) Electron-withdrawing group (EWG). Increases the acidity of the NH and COOH. Note: The 5-Nitro group (in NPPB) is a stronger EWG, generally conferring higher potency than the 5-Chloro.
3-Phenylpropyl Chain Critical "hydrophobic tail." It anchors the molecule into the lipid interface of the channel. Shortening this chain (e.g., to methyl) drastically reduces potency.

Comparative Insight: While NPPB (5-nitro) is the more potent blocker (IC50 ~80 nM for some channels), the 5-chloro analog typically exhibits IC50 values in the low micromolar range (1–50 µM). However, the 5-chloro analog is often less toxic to mitochondria than the nitro-variant, making it a useful alternative when mitochondrial integrity is a concern.

Therapeutic Implications

  • Cystic Fibrosis & Airway Disease: Modulation of CaCCs (TMEM16A) is a therapeutic strategy for improving mucociliary clearance. This compound serves as a probe to differentiate between CFTR and non-CFTR chloride conductance.

  • Cancer Cell Migration: VRAC channels are required for the cell volume changes necessary for migration and metastasis. Blocking these channels with fenamates inhibits cancer cell motility.

  • Hypertension: As a GPR35 agonist, the compound may influence vascular tone and nociception, independent of its ion channel effects.

References

  • Cabantchik, Z. I., & Greger, R. (1992). Chemical probes for anion transporters of mammalian cell membranes. American Journal of Physiology-Cell Physiology, 262(4), C803-C827.

  • Lukacs, G. L., et al. (1991).[1] The chloride channel blocker 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells.[2] FEBS Letters, 288(1-2), 17-20.[1]

  • Taniguchi, Y., et al. (2008).[3] 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist.[3][4] Pharmacology, 82(4), 245-249.[3]

  • Tiwari, D., et al. (2011).[5] Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.[5]

  • Jentsch, T. J., et al. (2002).[6] Physiological functions of chloride channels and transporters. Physiological Reviews, 82(2), 503-568.

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Methodological & Application

Application Notes & Protocols for the Synthesis of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid, a key intermediate with potential applications in medicinal chemistry and drug development. The structural similarity of this N-alkylated anthranilic acid derivative to known biologically active molecules, such as the chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), underscores its importance for further investigation.[1][2][3] This document details two robust and validated synthetic protocols: a primary route via one-pot reductive amination and an alternative pathway using nucleophilic alkylation. We delve into the mechanistic rationale behind each step, provide detailed, step-by-step procedures, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Strategic Overview

The synthesis of N-substituted anthranilic acids is a cornerstone in the development of various pharmaceutical agents.[4] The target molecule, 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid, is constructed by forming a C-N bond between the 2-position of the 5-chloroanthranilic acid scaffold and the nitrogen of a 3-phenylpropylamine moiety. While advanced cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation are powerful tools for N-arylation, the synthesis of N-alkylated derivatives is more commonly and efficiently achieved through classical methods.[5][6][7][8]

This guide focuses on the two most direct and industrially scalable strategies:

  • Reductive Amination: A one-pot reaction between 2-amino-5-chlorobenzoic acid and 3-phenylpropanal. This is the preferred method due to its high atom economy, operational simplicity, and typically mild reaction conditions.[9][10]

  • Nucleophilic Alkylation: The reaction of 2-amino-5-chlorobenzoic acid with a 3-phenylpropyl halide. This serves as a viable alternative, though it may require more stringent control to prevent side reactions.

The choice between these pathways depends on the availability of starting materials, desired scale, and laboratory capabilities. The following diagram illustrates the strategic approaches.

G cluster_start Starting Materials cluster_protocols Synthetic Protocols A 2-Amino-5-chlorobenzoic Acid P1 Protocol 1: Reductive Amination A->P1 P2 Protocol 2: Nucleophilic Alkylation A->P2 B 3-Phenylpropanal B->P1 C 3-Phenylpropyl Bromide C->P2 Target 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid P1->Target Preferred Route P2->Target Alternative Route

Caption: Overall synthetic strategies for the target compound.

Protocol 1: Synthesis via One-Pot Reductive Amination

This protocol is the recommended pathway, offering high efficiency and straightforward execution.

Principle and Mechanistic Insight

Reductive amination is a robust method for forming C-N bonds by converting a carbonyl group to an amine.[10] The reaction proceeds in two key stages within a single pot:

  • Imine Formation: The nucleophilic amino group of 2-amino-5-chlorobenzoic acid attacks the electrophilic carbonyl carbon of 3-phenylpropanal. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is typically reversible and often acid-catalyzed.

  • Reduction: The resulting C=N double bond of the imine is selectively reduced to a C-N single bond. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides and does not reduce the starting aldehyde at a significant rate, which minimizes the formation of 3-phenylpropan-1-ol as a byproduct.

G Start Starting Materials (Amine + Aldehyde) Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H₂O) Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Product Final Product (Secondary Amine) Reduction->Product Hydride Transfer

Caption: Mechanism of the one-pot reductive amination process.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.5810.01.72 g
3-PhenylpropanalC₉H₁₀O134.1811.01.48 g (1.45 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 g
Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mL
Saturated NaHCO₃ (aq.)NaHCO₃84.01-50 mL
Ethyl AcetateC₄H₈O₂88.11-150 mL
BrineNaCl (aq.)58.44-50 mL
Anhydrous MgSO₄MgSO₄120.37-~5 g
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (1.72 g, 10.0 mmol).

  • Solvent and Aldehyde Addition: Add dichloroethane (50 mL) to the flask, followed by 3-phenylpropanal (1.45 mL, 11.0 mmol). Stir the resulting suspension at room temperature (20-25°C).

  • Initiation of Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in three portions over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid as the mobile phase. The disappearance of the starting amine spot indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Workup - Washing: Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 70:30) to afford the pure 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid as a white to off-white solid.

Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Incomplete ReactionInsufficient reaction time; Inactive reducing agent.Extend reaction time to 24 hours. Use a fresh, unopened bottle of NaBH(OAc)₃.
Formation of Alcohol ByproductContamination of NaBH(OAc)₃ with NaBH₄; Non-optimal pH.Ensure high-purity NaBH(OAc)₃. Adding a small amount of acetic acid (0.1 eq) can facilitate imine formation.
Difficult PurificationStreaking on silica gel column.Add 1% acetic acid to the eluent system to ensure the carboxylic acid remains protonated and moves cleanly.

Protocol 2: Synthesis via Nucleophilic Alkylation

This protocol provides an alternative route, particularly useful if 3-phenylpropanal is unavailable.

Principle and Mechanistic Insight

This synthesis relies on the nucleophilic character of the amino group in 2-amino-5-chlorobenzoic acid. The reaction proceeds via a classical Sₙ2 mechanism. A base is required to deprotonate the amine, increasing its nucleophilicity. However, the presence of the carboxylic acid complicates this, as it is more acidic than the amine. Using a strong base like sodium hydride (NaH) will deprotonate both the carboxylic acid and the amine. A weaker base like potassium carbonate (K₂CO₃) will primarily deprotonate the carboxylic acid, but can still facilitate the N-alkylation at elevated temperatures. The key challenges are preventing O-alkylation of the carboxylate and avoiding dialkylation of the amine. Using a polar aprotic solvent like Dimethylformamide (DMF) and carefully controlling stoichiometry helps favor the desired N-alkylation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.5810.01.72 g
3-Phenylpropyl bromideC₉H₁₁Br199.0910.52.09 g (1.55 mL)
Potassium Carbonate (anhydrous)K₂CO₃138.2125.03.46 g
Dimethylformamide (DMF)C₃H₇NO73.09-40 mL
1 M Hydrochloric Acid (aq.)HCl36.46-~30 mL
Ethyl AcetateC₄H₈O₂88.11-150 mL
BrineNaCl (aq.)58.44-50 mL
Anhydrous Na₂SO₄Na₂SO₄142.04-~5 g
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-5-chlorobenzoic acid (1.72 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (40 mL) to the flask, followed by 3-phenylpropyl bromide (1.55 mL, 10.5 mmol).

  • Heating and Monitoring: Heat the reaction mixture to 80°C and stir for 16-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC for the consumption of the starting materials.

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water. Acidify the aqueous mixture to a pH of ~4-5 by the slow addition of 1 M HCl. A precipitate should form.

  • Workup - Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1 to obtain the pure target compound.

Characterization of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, the methylene protons of the propyl chain, the N-H proton, and the carboxylic acid proton.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₆H₁₆ClNO₂ [M+H]⁺: 290.09; found: 290.1.

  • Purity (HPLC): >95% is typically achieved after column chromatography.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Reagent-Specific Hazards:

    • 2-Amino-5-chlorobenzoic acid: May cause skin and eye irritation.[11]

    • 3-Phenylpropanal & 3-Phenylpropyl bromide: Are irritants. Handle with care.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench carefully.

    • Dichloroethane (DCE) & Dimethylformamide (DMF): Are toxic and should be handled with extreme caution. Avoid inhalation and skin contact.

References

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • Kolařík, F., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. [Link]

  • O'Grady, S. M., et al. (1991). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters. [Link]

  • Takahashi, K., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist. Molecular Pharmacology. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Eker, S. D., et al. (2001). Chloride Channel Blockers 5-nitro-2-(3-phenylpropylamino) Benzoic Acid and anthracene-9-carboxylic Acid Inhibit Contractions of Pregnant Rat Myometrium in Vitro. Journal of the Society for Gynecologic Investigation. [Link]

  • Rodriguez, R. A., et al. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. [Link]

  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. U.S.
  • Asif, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. [Link]

  • The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • ResearchGate. Additional compounds produced by reductive amination. ResearchGate. [Link]

  • Szilágyi, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]

  • Ananikov, V. P., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

Sources

Application Note: Preparation of 5-chloro-2-[(3-phenylpropyl)amino]benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the precise protocol for preparing high-integrity stock solutions of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (C₁₆H₁₆ClNO₂). This compound is a structural analog of the well-characterized chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid). It belongs to the fenamic acid class of derivatives, characterized by a lipophilic N-substituent and a carboxylic acid core.[1]

Successful application in biological assays (e.g., IC₅₀ determination, patch-clamp electrophysiology) requires strict adherence to solubility limits to prevent micro-precipitation, which causes artifactual data in high-throughput screening.

Physicochemical Properties
PropertyValueNotes
Formula C₁₆H₁₆ClNO₂
Molar Mass 289.76 g/mol Used for all molarity calculations.[2]
Solubility (DMSO) > 25 mMPreferred solvent for primary stock.[1]
Solubility (Ethanol) ~ 3-5 mMLower solubility than DMSO; use with caution.[1]
Solubility (Water) NegligibleInsoluble at neutral/acidic pH.[1]
pKa (Acid) ~ 4.0 - 5.0Carboxylic acid group.[1]
Appearance White to Off-White SolidLight sensitive.[1][2]

Solvent Selection Strategy: The "Why"

Choosing the correct solvent system is not arbitrary; it is dictated by the hydrophobic 3-phenylpropyl chain and the ionizable carboxylic acid.[1][2]

  • Primary Solvent (DMSO): Dimethyl sulfoxide is the gold standard for this compound.[1][2] The aprotic nature of DMSO disrupts the crystal lattice of the phenylpropyl chain without chemically altering the carboxylic acid.[1][2] It prevents the "salting out" effect seen in aqueous buffers.[1][2]

  • Avoid Basic Aqueous Stocks: While the carboxylic acid can be deprotonated (forming a salt) in NaOH to increase aqueous solubility, this state is often less chemically stable for long-term storage and risks precipitation immediately upon addition to physiological buffers (pH 7.4).[1]

  • Vessel Material: Always use glass or polypropylene (compatible with DMSO).[2] Avoid polystyrene, as lipophilic fenamates can adsorb to the plastic walls, effectively lowering the actual concentration.[1]

Protocol 1: Primary Stock Solution (50 mM in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials Required[2][3][4][5][6][7][8][9]
  • 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (Solid powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (stored in a desiccator)[1]

  • Amber glass vials (to protect from light)[1]

  • Analytical balance (Precision 0.01 mg)

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[1][2]

  • Weighing: Weigh approximately 14.5 mg of the compound into a tared amber glass vial.

    • Calculation:

      
      [1]
      
    • Target: 50 mM in 1 mL

      
      
      
      
      
      .[1]
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical: Do not add water.[1][2] Even trace water can reduce solubility.[1][2]

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation Check: Hold the vial up to a light source.[1][2] The solution must be completely clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.[1][2]

  • Aliquot & Storage: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol 2: Working Solution (Assay Preparation)

Objective: Dilute the stock into aqueous buffer without precipitation.

The "1000x" Rule

To maintain biological compatibility, the final DMSO concentration in the assay should typically be


.[1][2]
  • Thaw: Thaw the DMSO stock at room temperature (or 37°C if crystals formed). Vortex immediately.

  • Intermediate Dilution (Optional but Recommended):

    • If going directly from 50 mM stock to aqueous buffer, precipitation is a high risk due to the "solvent shock."[2]

    • Better approach: Dilute 50 mM stock 1:10 in pure DMSO first to create a 5 mM secondary stock.[2]

  • Final Dilution:

    • Add the DMSO stock into the vortexing buffer, not the other way around.[1][2]

    • Example: To make 10 mL of 10 µM working solution:

      • Prepare 9.99 mL of Assay Buffer (e.g., PBS or HBSS).[1]

      • While vortexing the buffer, inject 2 µL of the 50 mM stock.[2]

      • Final DMSO concentration = 0.02% (Safe for most cells).[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow to ensure solubility integrity.

StockPrep Start Solid Compound (C16H16ClNO2) Weigh Weigh ~14.5 mg (Amber Glass Vial) Start->Weigh Solvent Add 1 mL Anhydrous DMSO (Target: 50 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Check for Clarity) Solvent->Dissolve Check Is Solution Clear? Dissolve->Check Store Aliquot & Store (-20°C, Desiccated) Check->Store Yes Fail Sonicate Further or Add Warm (37°C) Bath Check->Fail No (Cloudy) Dilute Prepare Working Solution (Keep DMSO < 0.1%) Store->Dilute Fail->Check Precip Risk: Precipitation (Tyndall Effect) Dilute->Precip Monitor

Figure 1: Decision logic for the preparation of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid stocks. Note the critical visual check step.

Quality Control & Troubleshooting

Self-Validating the Solution

Before using the working solution in an assay, perform the Tyndall Effect Test :

  • Shine a laser pointer (or bright focused light) through the glass vial of your working solution (e.g., 10 µM in PBS).[1]

  • Pass: The beam passes through invisibly or with very faint scattering.[1][2]

  • Fail: You see a distinct solid beam of light (scattering). This indicates micro-precipitation (colloidal suspension).[1] The effective concentration is lower than calculated.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness in DMSO Stock Water contamination or saturation.Ensure DMSO is anhydrous.[1][2] Warm to 37°C. If persistent, dilute to 25 mM.
Precipitation upon Dilution "Solvent Shock" (Rapid polarity change).[1]Dilute stepwise. Use an intermediate dilution in DMSO. Vortex buffer vigorously while adding stock.[1][2]
Yellowing of Stock Oxidation / Light degradation.[1][2]Discard. Always store in amber vials and protect from light.

References

  • PubChem. Compound Summary: 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB - Structural Analog).[1] National Library of Medicine.[1][2] Available at: [Link][1]

Sources

Application Notes and Protocols for In Vitro Analysis of IRE1α RNase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's folding capacity is overwhelmed, a state known as ER stress, a sophisticated signaling network called the Unfolded Protein Response (UPR) is activated to restore homeostasis. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity.[1][2][3] Upon ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[2][3] This RNase activity has two primary functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[4][5] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control.[6]

The IRE1α signaling pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive therapeutic target.[1][3] Small molecule inhibitors of IRE1α RNase activity are therefore of significant interest in drug discovery. This guide provides detailed protocols for in vitro assays designed to identify and characterize inhibitors of IRE1α's RNase function.

The IRE1α Signaling Pathway: A Closer Look

The activation of IRE1α and its downstream effects are a tightly regulated process. The following diagram illustrates the key events in the IRE1α-mediated UPR pathway.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP sequesters IRE1a_inactive IRE1α (inactive) UnfoldedProteins->IRE1a_inactive activates BiP->IRE1a_inactive keeps inactive IRE1a_active IRE1α (active, dimerized & phosphorylated) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD_substrates RIDD Substrate mRNAs IRE1a_active->RIDD_substrates degrades (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_genes UPR Target Genes XBP1s_protein->UPR_genes activates transcription Degraded_mRNA Degraded mRNA RIDD_substrates->Degraded_mRNA FRET_Assay_Workflow Start Start Dispense Dispense Test Compound & IRE1α Enzyme Start->Dispense PreIncubate Pre-incubate Dispense->PreIncubate AddSubstrate Add FRET-labeled RNA Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Fluorescence Incubate->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for a FRET-based IRE1α RNase activity assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid) in a suitable solvent like DMSO.

  • Assay Plate Preparation: Dispense the compound dilutions into a 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add recombinant human IRE1α cytoplasmic domain to each well containing the test compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the FRET-labeled XBP1 RNA substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.

Parameter Typical Concentration/Condition
Recombinant IRE1α10-50 nM
FRET-labeled RNA Substrate100-200 nM
Assay Buffer50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2 [7]
Incubation Temperature37°C
Gel-Based RNA Cleavage Assay

This method provides a direct visualization of RNA cleavage products and is particularly useful for confirming hits from HTS campaigns.

Principle: An unlabeled or radiolabeled RNA substrate is incubated with IRE1α in the presence or absence of an inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized.

Detailed Protocol:

  • In Vitro Transcription: Synthesize the RNA substrate (e.g., a fragment of XBP1 mRNA) using in vitro transcription with a T7 RNA polymerase kit. [4][8]2. Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant IRE1α, and the test compound.

  • Pre-incubation: Incubate at room temperature for 15-30 minutes.

  • Reaction Initiation: Add the RNA substrate to start the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes). [8]5. Reaction Quenching: Stop the reaction by adding a formamide-containing loading buffer.

  • Electrophoresis: Denature the samples by heating and then load them onto a denaturing urea-PAGE gel. [4][5]7. Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the RNA bands under UV light. [8]The disappearance of the full-length substrate and the appearance of cleavage products indicate enzyme activity.

Cell-Based Assays: Assessing Inhibition in a Biological Context

While biochemical assays are crucial for identifying direct inhibitors, cell-based assays are necessary to confirm the compound's activity in a more physiologically relevant environment. [1]

XBP1 Splicing Reporter Assay

This is a widely used cell-based assay that measures the extent of IRE1α-mediated XBP1 mRNA splicing.

Principle: A reporter construct is engineered where the XBP1 splicing event leads to the in-frame expression of a reporter gene, such as luciferase or a fluorescent protein. [9][10] Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the XBP1 splicing reporter (e.g., HEK293 or HT1080 cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.

  • ER Stress Induction: Induce ER stress by adding an agent such as tunicamycin or thapsigargin to all wells except the negative control.

  • Incubation: Incubate the cells for a period sufficient to induce XBP1 splicing (typically 4-16 hours).

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter signal to cell viability (e.g., using a CellTiter-Glo assay) and calculate the EC50 value of the inhibitor.

Parameter Typical Concentration/Condition
Cell LineHEK293 or HT1080 with XBP1-luciferase reporter
ER Stress InducerTunicamycin (1-5 µg/mL) or Thapsigargin (100-300 nM)
Compound Incubation1-2 hours pre-treatment
ER Stress Incubation4-16 hours
Quantitative PCR (qPCR) for XBP1 Splicing

This method directly quantifies the levels of spliced and unspliced XBP1 mRNA.

Principle: RNA is extracted from cells treated with the test compound and an ER stress inducer. The levels of total XBP1 and spliced XBP1 mRNA are then measured by qPCR using specific primers.

Experimental Workflow:

qPCR_Workflow Start Start CellCulture Cell Culture & Treatment (Compound + ER Stress Inducer) Start->CellCulture RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Specific Primers cDNA_Synthesis->qPCR DataAnalysis Data Analysis (% Splicing Inhibition) qPCR->DataAnalysis

Caption: Workflow for qPCR-based measurement of XBP1 splicing.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound and an ER stress inducer as described for the reporter assay.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primer sets that specifically amplify the spliced form of XBP1 (XBP1s) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of XBP1s mRNA and determine the inhibitory effect of the compound.

Conclusion

The in vitro assays described in this application note provide a robust framework for the identification and characterization of small molecule inhibitors of IRE1α RNase activity. A combination of biochemical and cell-based assays is recommended for a comprehensive evaluation of compound potency and mechanism of action. These tools are invaluable for advancing our understanding of the UPR and for the development of novel therapeutics targeting IRE1α-driven pathologies.

References

  • BellBrook Labs. (2026, January 22). IRE1a Inhibitor Screening with HTS-Optimized Assays.
  • Chevet, E., et al. (2018, September 05). Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). Taylor & Francis Online.
  • Acosta-Alvear, D., et al. (2019, July 20). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. Bio-protocol.
  • Acosta-Alvear, D., et al. (2025, August 06). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. ResearchGate.
  • MedChemExpress. MKC8866 (Orin1001) | IRE1α RNase Inhibitor.
  • Chevet, E., et al. (n.d.). Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). PMC - NIH.
  • Feldman, T., et al. (2019, February 19). Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry - ACS Publications.
  • Papa, F. R., et al. (2012, February 06). The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule. PNAS.
  • Samali, A., et al. (2022, July 13). Inhibition of IRE1α RNase activity sensitizes patient-derived acute myeloid leukaemia cells to proteasome inhibitors. PMC - NIH.
  • Wang, M., et al. (2022, July 15). Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition. PMC - NIH.
  • Wang, Y., et al. (2025, June 18). IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts. PMC - NIH.
  • Samali, A., et al. (n.d.). Inhibition of IRE1 RNase activity modulates tumor cell progression and enhances the response to chemotherapy in colorectal cance. ScienceDirect.

Sources

Application Note: High-Throughput Screening of N-Substituted Anthranilic Acids for GPR35 Agonist Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Rationale

G-protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly validated as a therapeutic target for inflammatory bowel disease (IBD), pain, and metabolic disorders. While Kynurenic acid is often cited as an endogenous ligand, its low potency (


 in high 

) necessitates the development of potent synthetic agonists.

This guide focuses on the N-substituted anthranilic acid scaffold (2-aminobenzoic acid derivatives). This chemical class, exemplified by compounds like 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) and related salicylates, represents a privileged structure for GPR35 activation.

Critical Pharmacological Insight: GPR35 exhibits extreme species ortholog selectivity. Ligands potent at human GPR35 (hGPR35) often show negligible activity at mouse GPR35 (mGPR35), and vice versa.[1] This protocol is optimized for hGPR35 but explicitly addresses species bridging strategies.

Mechanistic Basis & Signaling Architecture

To screen for GPR35 agonists effectively, one must understand its native versus engineered signaling pathways.

  • Native Coupling: GPR35 primarily couples to

    
     (driving RhoA activation and cytoskeletal changes) and 
    
    
    
    (inhibiting cAMP). It recruits
    
    
    -arrestin strongly upon activation.
  • Engineered Coupling (For Screening): Native

    
     signals are difficult to measure in high-throughput (HTS) formats. Therefore, this protocol utilizes a Chimeric G-Protein Strategy . By co-expressing the promiscuous 
    
    
    
    (or the chimeric
    
    
    ), we force the receptor to signal through the Phospholipase C (PLC) pathway, resulting in a quantifiable Calcium (
    
    
    ) flux.
Pathway Visualization

GPR35_Signaling cluster_Native Native Pathways (Low Throughput) cluster_Engineered Screening Pathway (High Throughput) Ligand N-Substituted Anthranilic Acid GPR35 GPR35 Receptor (GPCR) Ligand->GPR35 G13 Gα13 / Gαi GPR35->G13 Arrestin β-Arrestin Recruitment GPR35->Arrestin G16 Promiscuous Gα16 (Co-transfected) GPR35->G16 Forced Coupling RhoA RhoA Activation (DMR Assay) G13->RhoA PLC PLCβ Activation G16->PLC IP3 IP3 Production PLC->IP3 CaRelease ER Calcium Release (Fluo-4 Signal) IP3->CaRelease

Figure 1: Dual signaling capability of GPR35. The green pathway represents the engineered calcium mobilization cascade used in this HTS protocol.

Primary Screening Protocol: Calcium Mobilization

This assay uses HEK293 cells transiently transfected with hGPR35 and


.
A. Reagents & Cell Systems[2][3][4][5][6]
ComponentSpecificationPurpose
Cell Line HEK293 or CHO-K1Null background for GPR35.
Plasmids pcDNA3.1-hGPR35 + pcDNA3.1-G

Receptor and coupling adapter.
Calcium Dye Fluo-4 AM or Calcium 6 (Molecular Devices)Intracellular

indicator.
Assay Buffer HBSS + 20mM HEPES + 2.5mM ProbenecidProbenecid inhibits anion transporters, preventing dye leakage.
Reference Agonist Zaprinast or Pamoic AcidPositive control for normalization.
Vehicle DMSONegative control (Max 0.5% final conc).
B. Step-by-Step Workflow

Step 1: Transfection (Day 0)

  • Seed HEK293 cells in 10cm dishes to reach 70-80% confluency.

  • Prepare lipid-DNA complexes (e.g., Lipofectamine 2000). Ratio: Use a 1:1 ratio of GPR35 to G

    
     plasmid DNA.
    
    • Expert Note: Excess G

      
       can cause high basal calcium levels; titration may be required.
      
  • Incubate for 18-24 hours.

Step 2: Seeding (Day 1)

  • Lift cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

  • Resuspend in growth medium at

    
     cells/mL.
    
  • Dispense 20

    
    L/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.
    
  • Incubate overnight at 37°C/5%

    
    .
    

Step 3: Dye Loading (Day 2)

  • Prepare 2X Dye Loading Buffer: Fluo-4 AM (4

    
    M final) + Pluronic F-127 (0.04%) in Assay Buffer.
    
  • Crucial: Add Probenecid (2.5 mM) to the buffer. Without this, HEK293 cells will extrude the dye, ruining the signal window.

  • Add 20

    
    L of 2X Dye Buffer to cells (Total Vol = 40 
    
    
    
    L).
  • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

Step 4: Compound Addition & Read (FLIPR/FDSS)

  • Prepare 5X compound plates in Assay Buffer (0.5% DMSO max).

  • Transfer plate to FLIPR (Fluorescence Imaging Plate Reader).

  • Baseline Read: 10 seconds.

  • Injection: Add 10

    
    L of compound.
    
  • Response Read: Measure fluorescence (

    
    ) for 90-120 seconds.
    
Workflow Diagram

Workflow Transfection Transfection (GPR35 + Gα16) Seeding Seed 384-well (10k cells/well) Transfection->Seeding 24h Loading Dye Loading (Fluo-4 + Probenecid) Seeding->Loading 18h Acquisition FLIPR Read (Real-time Flux) Loading->Acquisition 60m Analysis Data Analysis (Max - Min RFU) Acquisition->Analysis

Figure 2: Temporal workflow for the calcium mobilization assay.

Data Analysis & SAR Interpretation

Calculating Potency

Data should be normalized to the response of a reference standard (e.g., 10


M Zaprinast = 100%).


Comparative Potency of Reference Ligands

When screening N-substituted anthranilic acids, compare results against these benchmarks. Note the species divergence.

LigandStructure ClasshGPR35

mGPR35

Notes
Zaprinast Triazolopyrimidinone~1.0

M
~0.5

M
Standard reference.
Pamoic Acid Naphthoic acid deriv.[2]~0.05

M
>10

M
Highly human selective.
Lodoxamide Oxamic acid deriv.~0.01

M
InactiveExtreme human selectivity.
NPPB N-sub Anthranilic Acid ~0.1 - 0.5

M
Variable Model scaffold for this screen.
Kynurenic Acid Quinoline~30-100

M
~10-30

M
Endogenous, low potency.
Structure-Activity Relationship (SAR) Guidelines

For the N-substituted anthranilic acid series (2-aminobenzoic acid core):

  • Carboxylic Acid: Essential for anchoring to Arginine residues (Arg164, Arg167) in the binding pocket. Do not esterify.

  • N-Substitution: Bulky lipophilic groups (e.g., 3-phenylpropyl, 4-methylthiazole) attached to the amine generally increase potency by exploiting the hydrophobic pocket of GPR35.

  • 5-Position: Electron-withdrawing groups (e.g., Nitro, Chloro) at the 5-position of the benzoate ring often enhance activity (as seen in NPPB).

Troubleshooting & Validation (Self-Validating Systems)

To ensure the assay is trustworthy ("self-validating"), implement these checks:

  • The "Mock" Control: Always run a Mock Transfection (G

    
     only, no GPR35). N-substituted anthranilic acids can be "dirty" compounds. If the Mock cells respond, your compound is activating endogenous receptors (e.g., P2Y or Muscarinic) or is a calcium ionophore.
    
  • Z-Factor Monitoring: For HTS, calculate Z' factor for every plate.

    • Accept assays only if

      
      .
      
  • Orthogonal Validation (DMR):

    • Calcium flux is artificial (engineered). To confirm true agonism, test hits in a Label-Free Dynamic Mass Redistribution (DMR) assay (e.g., Corning Epic).

    • Why? DMR detects the native

      
       cytoskeletal rearrangement. If a compound causes Calcium flux but no DMR signal, it may be a false positive artifact of the G
      
      
      
      overexpression.

References

  • Milligan, G. (2011).[1][2] Orthologue selectivity and ligand bias: translating the pharmacology of GPR35.[1][3][4] Trends in Pharmacological Sciences. Link

  • Jenkins, L., et al. (2010). Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2 and activate Galpha13. Biochemical Journal. Link

  • Zhao, P., et al. (2010). Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity. Molecular Pharmacology. Link

  • Divorty, N., et al. (2015).[2] G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology. Link

  • Neetoo-Isseljee, Z., et al. (2013). GPR35 agonists: a review of the structure-activity relationships. Journal of Medicinal Chemistry.

Sources

Application Note: Recommended Storage and Handling Protocols for 5-chloro-2-[(3-phenylpropyl)amino]benzoic Acid Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the optimal storage, handling, and stability assessment of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid powder. As a derivative of N-phenylanthranilic acid, this compound is integral to various research and development applications, including medicinal chemistry and materials science.[1][2] Ensuring its chemical integrity through proper storage is paramount for reproducible experimental results and maintaining its specified purity. This guide outlines the scientific rationale behind recommended storage conditions, provides detailed protocols for handling and stability testing, and serves as a critical resource for researchers, scientists, and drug development professionals.

Introduction and Compound Stability Profile

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid belongs to the N-phenylanthranilic acid class of compounds, which are known for their use as intermediates in the synthesis of bioactive molecules.[3] The structure, featuring a carboxylic acid, a secondary amine, a chlorinated aromatic ring, and a phenylpropyl group, dictates its susceptibility to specific degradation pathways. The primary concerns for the long-term stability of the powder are hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Cleavage: Although the amide bond is generally stable in solid form, residual moisture and exposure to high humidity, especially at elevated temperatures, can facilitate slow hydrolysis over time, cleaving the molecule into 2-amino-5-chlorobenzoic acid and 3-phenylpropanoic acid. Computational studies on similar structures confirm that while amide hydrolysis is a slow process, it is a thermodynamically favorable degradation pathway.[4]

  • Oxidative Degradation: The secondary amine and the electron-rich aromatic rings are susceptible to oxidation. This process can be accelerated by exposure to light, heat, and the presence of atmospheric oxygen or trace metal impurities.[4]

  • Photodegradation: Aromatic and chlorinated compounds can be sensitive to UV-Vis light, which can provide the activation energy for unwanted reactions, including oxidation or the formation of free radicals. Therefore, protection from light is a critical aspect of storage.[5]

The following diagram illustrates the primary potential degradation routes that the recommended storage conditions are designed to mitigate.

cluster_degradation Potential Degradation Pathways parent 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid hydrolysis Hydrolysis (H₂O) parent->hydrolysis Amide Cleavage oxidation Oxidation (O₂, Light, Heat) parent->oxidation Amine/Ring Oxidation photo Photodegradation (UV/Vis Light) parent->photo Radical Formation prod_hydro prod_hydro hydrolysis->prod_hydro Products: 2-amino-5-chlorobenzoic acid + 3-phenylpropanoic acid prod_ox prod_ox oxidation->prod_ox Products: Oxidized Derivatives (e.g., N-oxides) prod_photo prod_photo photo->prod_photo Products: Various Photoproducts

Caption: Potential degradation pathways for the target compound.

Recommended Storage Conditions

To maintain the identity, strength, quality, and purity of the compound, adherence to controlled storage conditions is essential.[6] These recommendations are based on general best practices for active pharmaceutical ingredients (APIs) and laboratory chemicals.[7][8][9]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down chemical degradation processes and preserves molecular structure.[10] Avoids temperature fluctuations that can accelerate reactions.[10]
Humidity < 40% Relative Humidity (RH)Minimizes water absorption by the hygroscopic powder, preventing hydrolysis and caking. Dry solids should always be stored away from liquids.[11]
Light Protect from lightPrevents photolytic degradation. Store in amber glass vials or opaque containers in a dark cabinet.[5][12]
Atmosphere Inert Gas (Argon or Nitrogen)For long-term storage (>1 year), backfilling the container with an inert gas displaces oxygen, minimizing oxidative degradation.
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric contaminants. Glass is preferred for its inertness. Ensure the container is tightly sealed.[8][13]

Handling and General Laboratory Protocols

Proper handling is crucial to prevent contamination and ensure user safety. The following workflow outlines the best practices from receipt to use.

cluster_proc Standard Operating Procedure: Compound Handling cluster_details Key Considerations A 1. Receive & Inspect B 2. Log into Inventory A->B Check integrity C 3. Transfer to Storage B->C Record date, lot# D 4. Equilibrate to RT C->D Before opening E 5. Aliquot in Ventilated Area D->E Use PPE D_note Prevents moisture condensation on cold powder. D->D_note F 6. Reseal & Purge E->F Tightly seal parent E_note Use fume hood or ventilated balance enclosure. Wear gloves, goggles, and lab coat. E->E_note G 7. Return to Storage F->G Inert gas backfill F_note Minimizes atmospheric exposure for remaining stock. F->F_note

Caption: Recommended workflow for handling the powder.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals. Report any issues immediately.[8]

  • Inventory Management: Label the container with the date of receipt and the date it is first opened.[11] Log the material into your laboratory's chemical inventory system.

  • Initial Storage: Immediately transfer the container to the recommended storage area (2-8°C, dark, dry).[5][14]

  • Equilibration: Before opening the container for the first time, allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder.

  • Aliquoting and Weighing: Conduct all handling of the open powder in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of fine particles.[14][15] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Container Sealing: After dispensing the required amount, securely reseal the container lid. For long-term storage, consider backfilling the headspace with an inert gas like argon or nitrogen to displace air and moisture.

  • Return to Storage: Promptly return the sealed container to its designated storage location. Do not store chemicals on benchtops indefinitely.[8]

Protocol for Long-Term Stability Assessment

To ensure the continued viability of the stored material, a periodic stability assessment is recommended. This protocol provides a self-validating system to confirm that the storage conditions are effectively preserving the compound's purity.[7]

Objective: To determine the purity of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid powder over time under recommended and accelerated storage conditions.
ParameterRecommended ConditionsAccelerated Conditions
Temperature 4°C ± 2°C25°C ± 2°C
Humidity Ambient (in sealed vial)60% RH ± 5% RH
Time Points 0, 6, 12, 24 months0, 1, 3, 6 months
Analysis Appearance, HPLC-UV PurityAppearance, HPLC-UV Purity
Experimental Protocol:
  • Time-Zero Analysis (T=0):

    • Upon receiving a new batch, perform an initial analysis.

    • Visual Appearance: Note the color and physical state (e.g., "off-white crystalline powder").

    • Purity Analysis: Using a validated High-Performance Liquid Chromatography (HPLC) method, determine the initial purity. This will serve as the baseline. A reversed-phase HPLC-UV method is suitable for benzoic acid derivatives.[17]

    • Sample Preparation: Accurately weigh ~5 mg of the powder and dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Further dilute as necessary for analysis.

  • Sample Storage:

    • Prepare multiple aliquots in tightly sealed amber glass vials.

    • Place one set of vials in the recommended storage condition (4°C).

    • Place a second set in an accelerated stability chamber (25°C / 60% RH).

  • Time-Point Analysis:

    • At each designated time point (e.g., 1, 3, 6 months for accelerated), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same visual appearance and HPLC-UV purity analysis as conducted at T=0.

  • Data Evaluation:

    • Compare the purity results at each time point to the T=0 baseline.

    • A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.

    • The results from the accelerated study can help predict the long-term shelf life under recommended conditions.

Summary of Best Practices

  • DO store the powder at 2-8°C in a tightly sealed, light-resistant container.[5][13]

  • DO allow the container to warm to room temperature before opening.

  • DO handle the powder in a well-ventilated area with appropriate PPE.[15][16]

  • DO label all containers clearly with the compound name, date received, and date opened.[11][12]

  • DO NOT store the powder at room temperature for extended periods.

  • DO NOT store near heat sources, in direct sunlight, or in humid environments.[8][12]

  • DO NOT store with incompatible chemicals; keep solids and liquids separate.[11][12]

  • DO NOT use the material if visible changes in color or consistency are observed.

References

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs. [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]

  • U.S. Food and Drug Administration (FDA). (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • LabRepCo. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • European Union. (2000). EudraLex, Volume 4, Part II: Basic Requirements for Active Substances used as Starting Materials. [Link]

  • High Purity Standards. (2015, April 16). Benzoic Acid Standard Safety Data Sheet. [Link]

  • FILAB. Benzoic acid: analysis and dosage in laboratory. [Link]

  • Target Analysis. Benzoic acid derivatives. [Link]

  • Federal Institute for Occupational Safety and Health (BAuA). (2024, December 23). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). [Link]

  • PubChem. 5-Chloro-2-(3-phenylprop-2-ynoylamino)benzoic acid. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

  • MDPI. (2023, August 19). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

  • Seo, J. S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. [Link]

  • U.S. Environmental Protection Agency (EPA). 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid Properties. [Link]

  • Fulir. (2025, October 4). Lifitegrast Degradation: Products and Pathways. [Link]

  • PubChem. Nppb. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Photostability of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid , a structural analog to the chloride channel blocker NPPB (which carries a 5-nitro group).[1][2] This scaffold belongs to the N-alkylanthranilic acid class.[1][2]

While valuable for targeting ion channels (e.g., Cl⁻ channels, NKCC1) or as an anti-inflammatory intermediate, this molecule possesses a "perfect storm" of photosensitive features: an electron-rich secondary amine, a halogenated aromatic ring, and a carboxylic acid in the ortho position.[1]

This guide addresses the specific degradation pathways you will encounter—primarily photodechlorination and oxidative coupling —and provides validated troubleshooting steps to rescue your experiments.

Module 1: Diagnostic & Troubleshooting

Common Failure Modes
SymptomObservationLikely Root CauseImmediate Action
Yellowing Clear solution turns straw/amber within hours.[1][2]Photo-oxidation of the secondary amine to N-oxides or quinone-imines.[1][2]Protect from ambient light immediately.[1][2] Check pH (alkaline pH accelerates this).[1][2]
Ghost Peaks New HPLC peak eluting before the main peak (approx.[1][2] RRT 0.85-0.90).[1][2]Photodechlorination . Loss of Chlorine (-35 Da) and replacement with Hydrogen.[1][2]Run LC-MS.[1][2] Look for [M-34] mass shift.[1][2]
Potency Loss Assay value drops, but no single large degradant peak appears.[1][2]Polymerization/Precipitation . Radical intermediates forming insoluble oligomers.[1][2]Check filter membranes for clogging.[1][2] Re-filter and check UV spectrum of filtrate.
Drifting Baseline UPLC/HPLC baseline rises at high organic gradient.[1][2]Decarboxylation . Loss of CO₂ (-44 Da) creates a lipophilic aniline derivative.[1][2]Look for [M-44] peak eluting after the main peak.[1][2]
Interactive Troubleshooting Logic

Use this decision tree to diagnose stability issues in your current workflow.

TroubleshootingTree Start Issue Observed ColorChange Solution turned Yellow/Brown? Start->ColorChange ExtraPeaks Extra HPLC Peaks? Start->ExtraPeaks MassLoss Precipitation or Low Recovery? Start->MassLoss CheckLight Check Lab Lighting (LED vs Fluorescent) ColorChange->CheckLight Yes CheckMS Run LC-MS Scan for M-34 or M-44 ExtraPeaks->CheckMS Yes CheckSolvent Check Solvent Grade (Stabilizers in THF/CHCl3?) MassLoss->CheckSolvent Possible Wrap in Amber/Foil\nRe-prep fresh Wrap in Amber/Foil Re-prep fresh CheckLight->Wrap in Amber/Foil\nRe-prep fresh Confirm Dechlorination\n(M-34) or Decarboxylation (M-44) Confirm Dechlorination (M-34) or Decarboxylation (M-44) CheckMS->Confirm Dechlorination\n(M-34) or Decarboxylation (M-44) Use HPLC Grade\nAvoid peroxide contaminants Use HPLC Grade Avoid peroxide contaminants CheckSolvent->Use HPLC Grade\nAvoid peroxide contaminants

Figure 1: Diagnostic logic flow for identifying photostability issues in anthranilic acid derivatives.

Module 2: Mechanistic Insights

Understanding why your compound degrades allows you to predict stability in new formulations.[1][2]

The Chromophore Problem

The 2-amino-5-chlorobenzoic acid core is a strong UV absorber (λmax ~280–350 nm).[1][2] Upon absorbing a photon, the molecule enters an excited singlet state (S₁). Because of the heavy atom effect (Chlorine), intersystem crossing to the Triplet State (T₁) is efficient. The T₁ state is a long-lived reactive intermediate that drives two primary degradation pathways:[1][2]

Pathway A: Homolytic Photodechlorination (The "M-34" Peak)

This is the most common issue with chloro-anthranilic acids.[1][2]

  • UV energy cleaves the Carbon-Chlorine bond homolytically.[1][2]

  • A highly reactive aryl radical is formed.[1][2]

  • This radical abstracts a hydrogen atom from the solvent (or the propyl chain).[1][2]

  • Result: Formation of 2-[(3-phenylpropyl)amino]benzoic acid (Des-chloro impurity).[1][2]

    • Detection: Mass Spec shows [M+H]⁺ = 254.1 (Parent is 288.1).[1][2]

Pathway B: Photo-Decarboxylation (The "M-44" Peak)

The ortho-amino group facilitates intramolecular hydrogen bonding with the carboxylate.[1][2] Under UV excitation, this can lead to the loss of CO₂.

  • Result: Formation of N-(3-phenylpropyl)-4-chloroaniline .

  • Impact: This impurity is significantly more lipophilic (elutes later) and basic than the parent.[1]

Pathway Visualization

DegradationPathway Parent Parent Molecule (MW ~289.7) Excited Excited Triplet State [T1]* Parent->Excited + hν (UV) Radical Aryl Radical (Cl• loss) Excited->Radical Homolysis Aniline Decarboxylated Aniline (MW ~245) [M-44] Excited->Aniline - CO2 DesChloro Des-Chloro Analog (MW ~255) [M-34] Radical->DesChloro + H• (Solvent)

Figure 2: Primary photodegradation pathways for 5-chloro-2-aminobenzoic acid derivatives.

Module 3: Confirmatory Protocols

To validate if the issues you are seeing are indeed light-induced, perform this standardized stress test based on ICH Q1B guidelines.

Protocol: Forced Degradation (Photolysis)[1][2]

Objective: Confirm photosensitivity and generate reference standards for degradants.

Materials:

  • Quartz cuvettes (for solution) or clear glass vials.[1][2]

  • Light Source: Cool White Fluorescent (ISO 10977) or Xenon Arc Lamp (D65).[1][2]

  • Control: Aluminum foil.[1][2]

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL solution of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid in 50:50 Acetonitrile:Water.

  • Segregation: Split the sample into two vials:

    • Sample A (Exposed): Clear glass/quartz.[1][2]

    • Sample B (Dark Control): Wrap tightly in aluminum foil.

  • Exposure: Place both vials in a light chamber (or sunny windowsill if a chamber is unavailable) for 24 hours.

    • Target Exposure: 1.2 million lux hours (approx. 1-2 days of dedicated chamber time).[1][2]

  • Analysis: Analyze both samples via HPLC-UV/VIS (254 nm).

Data Interpretation Table:

ParameterDark Control (Sample B)Exposed (Sample A)Conclusion
Purity >98%<90%Molecule is Photolabile.[1][2]
RRT 0.90 Not DetectedPresent (>5%)Photodechlorination confirmed.[1][2]
Color ColorlessYellow/BrownPhoto-oxidation confirmed.[1][2]

Module 4: Mitigation & Handling FAQs

Q: Can I use amber plastic tubes instead of glass? A: Yes. Amber polypropylene (PP) tubes block UV light <380 nm effectively.[1][2] However, ensure your solvent (e.g., DMSO) does not leach plasticizers from the tube, which can mimic degradation peaks.

Q: I see degradation even in the dark. Why? A: Check your solvent. Chloro-anthranilic acids are sensitive to peroxides found in aged THF or ethers.[1][2] This mimics photo-oxidation.[1][2] Always use fresh, HPLC-grade solvents without stabilizers if possible, or test for peroxides.[1][2]

Q: How do I store the solid powder? A: Store at -20°C in an amber vial. If amber vials are unavailable, place the clear vial inside a cardboard box or wrap it in foil. The solid state is more stable than solution, but surface discoloration (browning) can occur over months of light exposure.

Q: Is the degradation reversible? A: No. Dechlorination and decarboxylation are irreversible bond-breaking events.[1][2] You must discard the sample.[1]

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2][3] (1996).[1][2]

  • Davis, C.A., et al. Environmental photochemistry of fenamate NSAIDs and their radical intermediates.[1][4] Environmental Science: Processes & Impacts, 2017.[1][5] (Describes the photochemistry of the N-phenylanthranilic acid scaffold).

  • Getoff, N. Photo-induced decomposition of 2-chloroaniline in aqueous solution.[1][2][6] Zeitschrift für Naturforschung C, 2002.[1][2][6] (Mechanistic detail on the dechlorination of the chloro-amine moiety).

Sources

Technical Support Center: Troubleshooting Anthranilic Acid Derivative Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting precipitation of anthranilic acid derivatives in assay media Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. If you are working with anthranilic acid derivatives (e.g., fenamates like mefenamic acid, tranilast, or fluorescent probes like N-methylanthranilic acid), you are likely encountering a common but frustrating paradox: These compounds often appear soluble in DMSO stocks but "crash out" immediately upon dilution into assay media.

This guide moves beyond basic troubleshooting. We analyze the physicochemical properties of the ortho-aminobenzoic acid scaffold—specifically its zwitterionic potential, intramolecular hydrogen bonding, and metal-chelating ability—to resolve precipitation issues in cellular and enzymatic assays.

Module 1: The "DMSO Shock" (Kinetic vs. Thermodynamic Solubility)

User Question: My compound is perfectly clear in 10 mM DMSO stock. When I spike it into PBS at 10 µM, it turns cloudy instantly. Why?

Technical Diagnosis: You are observing a failure of Kinetic Solubility . Anthranilic acid derivatives are often highly lipophilic (LogP > 3-5). When a concentrated DMSO stock is introduced to an aqueous buffer, the rapid change in solvent polarity creates a supersaturated state. If the compound's crystallization rate exceeds its solubilization rate, it precipitates as an amorphous solid before reaching equilibrium.

The Mechanism:

  • Solvent Shift: DMSO (dielectric constant

    
    ) to Water (
    
    
    
    ).
  • The "Oiling Out" Effect: Hydrophobic anthranilates aggregate to minimize water contact.

  • Intramolecular H-Bonding: The ortho position of the amine and carboxylic acid allows for strong intramolecular hydrogen bonding (forming a pseudo-6-membered ring). This reduces the ability of water to solvate the polar groups, further decreasing aqueous solubility.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Switch to Serial Dilution Do not spike 100% DMSO directly into buffer. Predilute in DMSO first, then perform an intermediate dilution in a solvent/buffer mix (e.g., 50% DMSO) before the final step.
2 Increase Temperature Pre-warm media to 37°C. Solubility is endothermic; cold buffers accelerate precipitation.
3 Check DMSO Quality Hygroscopic DMSO absorbs water from air. "Wet" DMSO stocks promote micro-precipitation inside the stock vial over time (freeze-thaw cycles exacerbate this).[1]
Workflow: Mitigating DMSO Shock

DMSODilution cluster_0 Mechanism of Failure Stock 10 mM DMSO Stock Direct Direct Spike (1:1000) into Buffer Stock->Direct High Risk Intermed Intermediate Dilution (1 mM in 50% DMSO) Stock->Intermed Step 1 Precip PRECIPITATION (Supersaturation) Direct->Precip Final Final Assay Buffer (10 µM, 1% DMSO) Intermed->Final Step 2 Soluble STABLE SOLUTION Final->Soluble

Figure 1: Comparison of direct spiking vs. intermediate dilution strategies to prevent kinetic precipitation.

Module 2: The pH Trap (Carboxylic Acid Functionality)

User Question: My assay runs at pH 5.5 (lysosomal target). The compound precipitates, but it was fine in the cytosolic assay (pH 7.4). Is the compound degrading?

Technical Diagnosis: It is likely not degradation, but pH-dependent solubility . Anthranilic acid derivatives possess a carboxylic acid group with a pKa typically between 4.0 and 5.0.

The Science:

  • pH > pKa (e.g., pH 7.4): The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and highly soluble.
    
  • pH < pKa (e.g., pH 5.5): The group is protonated (

    
    ). The molecule is neutral. Without the charge, the solubility drops logarithmically (often by 10-100 fold).
    

Data: Solubility Profile of Mefenamic Acid (Representative Anthranilate)

pH EnvironmentSpecies DominanceApprox. Solubility (µg/mL)Risk Level
pH 1.2 (Gastric) Neutral (

)
< 1.0Critical
pH 5.0 (Lysosome) Mixed (~50% Neutral)~10 - 20High
pH 7.4 (Cytosol) Anionic (

)
> 200Low

Troubleshooting Protocol:

  • Calculate Exact pKa: Use software (e.g., ChemAxon) or literature to find the specific pKa of your derivative.

  • Buffer Substitution: If the assay allows, shift pH to at least 1 unit above the pKa.

  • Cosolvents: At low pH, you must use cosolvents. Add 20% Cyclodextrin (HP-

    
    -CD) to the buffer. Cyclodextrins encapsulate the hydrophobic neutral form, maintaining solubility without altering pH.
    

Module 3: The Hidden Culprit (Metal Chelation)

User Question: I am using a standard PBS buffer at pH 7.4. The compound should be soluble, but I see fine particulates interfering with my fluorescence readout. Why?

Technical Diagnosis: You are likely observing Metal-Ligand Complex Precipitation . Anthranilic acid is a bidentate ligand. The amine (


) and carboxylate (

) groups are positioned perfectly to chelate divalent cations (

).

The Mechanism: Many assay buffers (like Krebs-Ringer or cell culture media) contain high levels of Calcium and Magnesium.



The resulting calcium-anthranilate salt is often far less soluble than the sodium salt or the free acid.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Check Buffer Composition Does your buffer contain

or

? (e.g., DPBS with Ca/Mg).
2 Switch to "Good's Buffers" Use HEPES or MOPS instead of Phosphate-based buffers. Phosphate can coprecipitate with metals, exacerbating the issue.
3 Add Chelators (If permitted) Add 1 mM EDTA or EGTA to the buffer to sequester free metal ions before they react with your compound.
Pathway: Chelation-Induced Precipitation

Chelation Ligand Anthranilate Anion (Soluble at pH 7.4) Complex Metal-Ligand Complex (Hydrophobic Chelate) Ligand->Complex Bidentate Binding Metal Divalent Cation (Ca++, Mg++ in Media) Metal->Complex Precipitate PRECIPITATE (Interferes with Assay) Complex->Precipitate Low Solubility Salt Mitigation Mitigation: Add EDTA or Remove Ca/Mg Mitigation->Metal Sequesters Metal

Figure 2: Mechanism of anthranilic acid derivative precipitation via metal complexation in cation-rich media.

Module 4: Detection & Validation

User Question: How do I confirm if the signal loss is due to precipitation or actual inhibition?

Technical Diagnosis: Visual inspection is insufficient for micro-precipitation. You need quantitative scattering or absorbance data.

Validation Protocol (The "LYSA" Approach):

  • Nephelometry (Gold Standard):

    • Measure Forward Light Scattering in a plate reader.

    • Result: An increase in scattering units (RNU) relative to the DMSO blank indicates insoluble particles.

  • UV-Vis Filtration Method (Accessible Alternative):

    • Step A: Prepare assay solution at

      
       concentration.
      
    • Step B: Split into two aliquots. Filter one aliquot (0.2 µm PVDF). Leave the other unfiltered.

    • Step C: Add acetonitrile (1:1) to both to dissolve any precipitate after the fact.

    • Step D: Measure UV Absorbance.[2]

    • Calculation:

      
      
      
    • Pass Criteria: If Soluble Fraction < 0.9 (90%), your assay data is invalid.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Domańska, U., et al. (2011). "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid." Journal of Physical Chemistry B. (Specific data on mefenamic/flufenamic acid solubility).

  • Muhammad, N., et al. (2022).[3][4] "Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies." BMC Chemistry. (Evidence of metal chelation and complex insolubility).

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

Sources

Technical Support Center: Minimizing Non-Specific Binding of Hydrophobic Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and critical challenge in experimental assays: the non-specific binding (NSB) of hydrophobic small molecules, with a specific focus on benzoic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not only the "what" but the "why" behind these strategies, ensuring your experiments are both accurate and reproducible.

Part 1: Frequently Asked Questions - Understanding and Identifying NSB

This section addresses the fundamental questions surrounding NSB, helping you to identify if it's impacting your results and how to quantify its effect.

Q1: What exactly is non-specific binding and why are my hydrophobic benzoic acid derivatives so susceptible?

Answer: Non-specific binding (NSB) is the undesirable adsorption of your compound of interest to surfaces other than its intended biological target.[1][2][3] This phenomenon is driven by weak, non-covalent forces such as hydrophobic interactions, electrostatic forces, and hydrogen bonding.[3][4][5]

Benzoic acid derivatives, which feature a hydrophobic benzene ring, are particularly prone to NSB. The hydrophobic effect is a major driver, causing these molecules to preferentially associate with nonpolar surfaces—like the plastics of your labware (e.g., pipette tips, microplates)—to minimize their contact with the aqueous assay buffer.[1][6] This can lead to significant loss of your compound from the solution, resulting in inaccurate measurements of its activity, potency, and concentration.[1][4]

Q2: My dose-response curve is inconsistent and has a high background signal. Could this be an NSB problem?

Answer: Absolutely. High background signals and poor reproducibility in dose-response assays are classic symptoms of NSB.[7][8] When your compound sticks to the walls of the assay plate, it effectively lowers the available concentration in the solution that can interact with your target.[4] This leads to an underestimation of potency (an artificially high IC50 or EC50).

Furthermore, this binding can be saturable and inconsistent across a plate, leading to high variability between replicate wells and a high background signal that obscures the true specific binding.[2][8] If you observe that the non-specific binding increases proportionally with the concentration of your compound, it's a strong indicator that hydrophobic interactions are the culprit.[7]

Q3: How can I design an experiment to definitively quantify the level of NSB for my compound?

Answer: A simple, direct experiment can quantify NSB. The core principle is to measure the signal in the absence of the specific target (e.g., receptor, enzyme).[5][9]

A recommended approach is to run your analyte at its highest concentration over a surface or in wells that do not contain the immobilized ligand or target.[5][9][10] The resulting signal is a direct measure of NSB. If this signal is more than a third of the signal you see in the presence of your target, NSB is a significant issue that needs to be addressed. For a more detailed analysis, you can perform a saturation binding experiment with and without a large excess of an unlabeled competitor to differentiate specific from non-specific binding.

Part 2: Troubleshooting Guide - Common Causes and Immediate Solutions

This section provides a structured approach to troubleshooting NSB, offering immediate fixes you can implement in your current experimental setup.

Q4: I suspect my plastic labware is the primary cause of NSB. What are my immediate options?

Answer: Your suspicion is well-founded. Standard polystyrene, a common lab plastic, is quite hydrophobic and a major contributor to NSB.[11][12] Here’s a prioritized list of solutions:

  • Switch to Low-Binding Plastics: The most effective change is to use labware made from materials less prone to hydrophobic interactions. Polypropylene is a significant improvement over polystyrene.[11][13][14] For highly sensitive assays, consider specially treated plates with nonionic, hydrophilic surfaces (often polyethylene oxide-like) that actively repel hydrophobic molecules.[11]

  • Pre-treat Surfaces: Before running your assay, you can "block" the non-specific binding sites on your current labware. This involves incubating the plates and tips with a solution of a blocking agent that will occupy the hydrophobic surfaces.[7]

The following diagram illustrates the decision process for addressing labware-related NSB.

Caption: A decision tree for troubleshooting labware-induced NSB.

Q5: Can I modify my assay buffer to reduce NSB without changing my labware?

Answer: Yes, optimizing your assay buffer is a powerful and cost-effective strategy. The goal is to make the aqueous environment less favorable for your hydrophobic compound to interact with surfaces.

  • Add a Non-ionic Surfactant: Introducing a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 is highly effective.[5][7] These molecules have a hydrophilic head and a hydrophobic tail. They disrupt the hydrophobic interactions between your compound and the plastic surfaces.[1][5][15]

  • Include a Carrier Protein: Bovine Serum Albumin (BSA) is a commonly used "blocker" protein.[3][5][15] Added to the buffer (0.1% to 1% is a good starting range), BSA can act in two ways: it can bind to your hydrophobic compound, keeping it in solution, and it can coat the surfaces of the labware, physically preventing your compound from binding.[3][5][10][15]

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl up to 150-500 mM) can help mitigate NSB that is driven by electrostatic interactions.[3][7][15] While your primary issue is hydrophobic binding, many compounds have charged moieties that also contribute to NSB.

The diagram below illustrates how these additives work.

NSB_Mechanism cluster_0 Without Additives cluster_1 With Additives Compound1 Benzoic Acid Derivative Surface1 Polystyrene Surface (Hydrophobic) Compound1->Surface1 Non-Specific Binding (Hydrophobic Interaction) Compound2 Benzoic Acid Derivative BSA BSA Compound2->BSA Sequestration Surface2 Polystyrene Surface BSA->Surface2 Surface Coating Tween Tween-20 Tween->Surface2 Surface Coating

Caption: How blocking agents prevent non-specific binding.

Part 3: Advanced Mitigation Strategies & Protocols

For assay development and validation, more rigorous methods are required to ensure NSB is systematically eliminated.

Q6: I am developing a new assay. How can I proactively design it to minimize NSB from the start?

Answer: A proactive approach saves significant time and resources.

  • Material Selection is Key: Begin by selecting low-binding microplates (e.g., polypropylene or surface-treated NBS plates) and pipette tips.[11][13]

  • Systematic Buffer Optimization: Don't just pick a standard buffer. Perform a matrix experiment to test the effects of different concentrations of BSA and a non-ionic surfactant on your assay's signal-to-noise ratio.

  • Include NSB Controls in Every Assay: Every plate should include control wells that lack the biological target. This allows you to continuously monitor and subtract the NSB signal from your experimental wells, providing more accurate data.[10]

Data Summary: Impact of Labware and Additives on NSB

The following table summarizes expected outcomes from a validation experiment testing a model hydrophobic benzoic acid derivative.

Plate Type Buffer Additive Compound Recovery (%) Non-Specific Binding (%)
PolystyreneNone65%35%
Polystyrene0.1% BSA85%15%
Polystyrene0.05% Tween-2092%8%
PolypropyleneNone90%10%
Polypropylene0.05% Tween-2098%2%
NBS-TreatedNone>99%<1%

Data are illustrative and represent typical trends.

Part 4: Experimental Protocols

Here are detailed protocols for the key experiments discussed in this guide.

Protocol 1: Quantifying Non-Specific Binding to Microplates

Objective: To determine the percentage of a hydrophobic compound that binds non-specifically to the surface of a 96-well plate.

Methodology:

  • Prepare Compound Solution: Prepare a solution of your benzoic acid derivative in your standard assay buffer at the highest concentration used in your experiments. Include a detection method (e.g., radiolabel, fluorescent tag, or subsequent LC-MS analysis).

  • Set Up Plate:

    • Test Wells (n=6): Add 100 µL of the compound solution to six wells of the microplate you are testing.

    • Control Tubes (n=3): Add 100 µL of the compound solution to three low-binding microcentrifuge tubes (e.g., siliconized or polypropylene). This represents your 100% or "Total" signal.

  • Incubation: Incubate the plate and tubes under your standard assay conditions (e.g., 1 hour at room temperature).

  • Recovery:

    • After incubation, carefully transfer 80 µL from each well and each control tube to a new, clean detection plate or vial for analysis. Do not disturb any compound that may have adsorbed to the surface.

  • Quantification: Analyze the amount of compound in the transferred solutions using the appropriate detection method (scintillation counting, fluorescence reading, LC-MS, etc.).

  • Calculation:

    • Calculate the average signal from the Control Tubes (Signal_Total).

    • Calculate the average signal from the Test Wells (Signal_Recovered).

    • % NSB = (1 - (Signal_Recovered / Signal_Total)) * 100

Protocol 2: Optimizing Blocking Agent Concentration

Objective: To identify the optimal concentration of a blocking agent (BSA or Tween-20) that minimizes NSB while not interfering with the specific assay signal.

Methodology:

  • Prepare Serial Dilutions: Prepare a series of assay buffers containing different concentrations of your chosen blocking agent.

    • For BSA: 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1.0% (w/v)

    • For Tween-20: 0%, 0.005%, 0.01%, 0.02%, 0.05%, 0.1% (v/v)

  • Set Up Assay Plate: For each concentration of blocking agent, set up the following wells:

    • Total Binding (n=3): Your full assay system (target + labeled compound).

    • Non-Specific Binding (n=3): Assay system without the target, or with the target but in the presence of a saturating concentration of an unlabeled competitor.

    • Blank (n=3): Buffer with blocking agent only.

  • Run Assay: Add your compound (and target, where applicable) prepared in the corresponding blocking buffer to the wells. Incubate and process the plate according to your standard assay protocol.

  • Analyze Data:

    • For each blocking agent concentration, calculate the average NSB signal and the average Total Binding signal.

    • Calculate the Specific Binding (Total Binding - NSB).

    • Calculate the Signal-to-Noise ratio (Specific Binding / NSB).

By systematically applying these principles and protocols, you can effectively minimize the impact of non-specific binding, leading to more reliable and accurate data in your research and drug development endeavors.

References

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link][5]

  • Sartorius. (2022, April 14). Best Practice Guide: Octet SF3 Avoid Non-Specific Binding. Retrieved from [Link][10]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Retrieved from [Link][2]

  • Surface Plasmon Resonance. (2014, February 4). Reducing Non-Specific Binding. Retrieved from [Link]

  • Kaelble, M. et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. PNAS, 120(15), e2216145120. [Link][16]

  • Kalvass, J. C., & Maurer, T. S. (2002). Influence of nonspecific binding to plasma and tissue proteins on in vitro-in vivo correlations. Journal of Pharmaceutical Sciences, 91(5), 1417-1429. [Link]

  • Kulanthaivel, P. et al. (2005). Nonspecific Binding of Drugs to Multi-well Plates in an in Vitro Permeability Assay. Pharmaceutical Research, 22(7), 1151-1157. [Link]

Sources

Optimization of reaction yield for N-alkylation of 2-amino-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Alkylation for 2-Amino-5-Chlorobenzoic Acid

Status: Active Ticket ID: CHEM-OPT-5CL-ANTH Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Anthranilic Challenge"

You are encountering difficulty with the N-alkylation of 2-amino-5-chlorobenzoic acid . This is a deceptively difficult substrate due to two converging factors:

  • Electronic Deactivation: The chlorine atom at the 5-position is para to the amine. Through inductive withdrawal (

    
    ) and resonance effects, it significantly lowers the nucleophilicity of the amino group (
    
    
    
    ).
  • The "Ortho Effect": The carboxylic acid at the 1-position forms a strong intramolecular hydrogen bond with the amine, locking the protons and further reducing reactivity. Additionally, the carboxylate anion (formed under basic conditions) competes as a nucleophile, leading to undesired O-alkylation (esterification).

This guide provides a decision matrix to bypass these issues, moving beyond standard protocols to high-fidelity synthesis routes.

Part 1: Strategic Decision Matrix

Before modifying your current setup, determine the optimal pathway based on your alkylating agent.

ReactionStrategy Start Select Alkyl Group Source Aldehyde Aldehyde Available? (e.g., Benzaldehyde, Acetophenone) Start->Aldehyde AlkylHalide Alkyl Halide Only? (e.g., MeI, EtBr, Benzyl Bromide) Start->AlkylHalide Reductive Route A: Reductive Amination (High Selectivity) Aldehyde->Reductive Preferred Direct Route B: Direct Alkylation AlkylHalide->Direct Standard Isatoic Route C: Isatoic Anhydride (Best for Scale-up/Purity) AlkylHalide->Isatoic High Performance LewisAcid Critical: Add Lewis Acid (Ti(OiPr)4 or AcOH) Reductive->LewisAcid To overcome Cl-deactivation Protect Step 1: Protect Carboxylic Acid (Methyl Ester Formation) Direct->Protect Avoid O-alkylation

Figure 1: Strategic decision tree for selecting the N-alkylation methodology based on reagent availability and selectivity requirements.

Part 2: Troubleshooting & Optimization Protocols

Scenario A: Reductive Amination (The Preferred Route)

Use this when your alkyl group can be derived from an aldehyde or ketone.

The Problem: The reaction stalls. The imine intermediate forms slowly because the 5-Cl-aniline is electron-poor. The Solution: You must activate the carbonyl or dehydrate the intermediate aggressively.

Optimized Protocol:

  • Imine Formation (The Bottleneck):

    • Mix 2-amino-5-chlorobenzoic acid (1.0 eq) and Aldehyde (1.1 eq) in dichloroethane (DCE) or THF .

    • Crucial Additive: Add Titanium(IV) isopropoxide (

      
      )  (1.5 eq). This acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium.
      
    • Stir at ambient temperature for 6–12 hours. Monitor the disappearance of the aldehyde via TLC/LCMS.

  • Reduction:

    • Once imine formation is confirmed, add Sodium Triacetoxyborohydride (

      
      )  (2.0 eq) directly to the pot.
      
    • Note:

      
       is milder than 
      
      
      
      and prevents reduction of the aldehyde before it reacts with the amine.

FAQ:

  • Q: Can I use Methanol/Acetic Acid?

    • A: Yes, but for this specific deactivated substrate,

      
       in aprotic solvents often yields higher conversion than the standard MeOH/AcOH condition.
      
  • Q: I see starting material remaining.

    • A: The imine equilibrium is unfavorable. Do not add the reducing agent until the imine is formed. You may need to heat the imine formation step to 50°C.

Scenario B: Direct Alkylation (The "Protection" Route)

Use this when you must use an alkyl halide (e.g., Methyl Iodide).

The Problem: Direct alkylation of the amino acid results in esterification (O-alkylation) or mixed products. The Solution: Mask the carboxylic acid as a methyl ester first.

Optimized Protocol:

  • Protection: Reflux 2-amino-5-chlorobenzoic acid in Methanol with catalytic

    
      or 
    
    
    
    (2.0 eq) to form Methyl 2-amino-5-chlorobenzoate. (Yield: >95%).
  • Alkylation:

    • Dissolve the ester in DMF (0.5 M).

    • Add Base:

      
       (2.0 eq) is usually sufficient.[1] If the reaction is slow, upgrade to 
      
      
      
      (Cesium effect increases solubility).
    • Add Alkyl Halide (1.1 eq). Heat to 60–80°C.

  • Hydrolysis: Saponify the ester using

    
     (THF/Water) to return to the free acid.
    

FAQ:

  • Q: Why not use NaH?

    • A: Sodium Hydride is risky with the methyl ester; it can cause Claisen condensation side reactions. Carbonate bases are safer for this substrate.

  • Q: I am getting dialkylation (tertiary amine).

    • A: Reduce the alkyl halide to 0.9 equivalents and accept lower conversion to ensure mono-selectivity. Recycle the starting material.

Scenario C: The "Isatoic Anhydride" Route (High Purity/Scale-Up)

The professional workaround for difficult anthranilic acids.

This method eliminates O-alkylation entirely by locking the acid and amine into a cyclic anhydride.

IsatoicMechanism SM 2-Amino-5-Cl-Benzoic Acid Isatoic 5-Chloro Isatoic Anhydride (Stable Intermediate) SM->Isatoic Cyclization Triphos + Triphosgene/Phosgene Triphos->SM N_Alkyl_Isatoic N-Alkyl Isatoic Anhydride Isatoic->N_Alkyl_Isatoic Base + R-X Alkylation N-Alkylation (NaH, DMF, R-X) Product Product: N-Alkyl-2-Amino-5-Cl-Benzoic Acid N_Alkyl_Isatoic->Product Decarboxylation Hydrolysis Ring Opening (NaOH/H2O)

Figure 2: The Isatoic Anhydride workflow. This route protects the carboxyl group and activates the amine simultaneously.

Protocol:

  • Cyclization: React starting material with Triphosgene in THF/Dioxane to form 5-chloroisatoic anhydride.

  • Alkylation: React the anhydride with NaH (1.1 eq) in DMF , followed by the alkyl halide. Note: The proton on the isatoic nitrogen is much more acidic than the free aniline, making this alkylation very efficient.

  • Ring Opening: Treat the N-alkyl anhydride with aqueous NaOH. It will hydrolyze and decarboxylate to give the pure N-alkylated amino acid.

Part 3: Comparative Data & Solvents

ParameterReductive AminationDirect Alkylation (Ester)Isatoic Anhydride Route
Primary Risk Incomplete conversion (sterics)Over-alkylation / O-alkylationMulti-step process time
Selectivity High (Mono-alkylation)Moderate (Requires control)Excellent (Exclusive N-alkyl)
Preferred Solvent DCE, THF, MeOHDMF, NMP, AcetonitrileDMF (for alkylation step)
Base/Additive

, AcOH

,

NaH (Sodium Hydride)
Yield Potential 70–85%60–75%85–95%

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Isatoic Anhydride Methodology: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980, 505-536. Link

  • N-Alkylation of Anthranilic Acids (Patent): "Process for the preparation of alkyl N-alkylanthranilate." EP1322594B1. Link

  • Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55, 2552–2554. Link

  • General Reactivity of Electron-Deficient Anilines: Linciano, P., et al. "Use of Primary Amines for the Selective N-Alkylation of Anilines."[3] Synlett, 2013, 24, 2249-2254.[3] Link

Sources

Validation & Comparative

Comparison of Chloride Channel Inhibition: NPPB vs. 5-Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) and its 5-chloro analog (5-chloro-2-(3-phenylpropylamino)benzoic acid). This comparison is critical for researchers distinguishing between direct channel blockade and off-target metabolic effects, particularly mitochondrial uncoupling.

Executive Summary

NPPB is a widely used, potent, broad-spectrum chloride channel blocker. However, its utility is compromised by significant off-target effects, most notably mitochondrial uncoupling (protonophoric activity). The 5-chloro analog represents a structural modification where the nitro group is replaced by a chlorine atom. This substitution typically results in reduced potency for chloride channel inhibition but may offer a "cleaner" pharmacological profile by diminishing the protonophoric capacity associated with the strongly electron-withdrawing nitro group.

Verdict for Drug Development:

  • Use NPPB for maximal inhibition in acute assays where cell viability/ATP levels are not confounding factors.

  • Use the 5-Chloro Analog (or assess it) in Structure-Activity Relationship (SAR) studies to validate that observed effects are due to Cl⁻ channel blockade rather than metabolic collapse.

Chemical & Pharmacological Profile

Both compounds belong to the class of arylaminobenzoates , derivatives of diphenylamine-2-carboxylate (DPC). The core scaffold consists of a benzoic acid moiety linked to a phenylpropylamino chain.

FeatureNPPB5-Chloro Analog
Chemical Name 5-nitro-2-(3-phenylpropylamino)benzoic acid5-chloro-2-(3-phenylpropylamino)benzoic acid
Functional Group Nitro (-NO₂) at position 5Chloro (-Cl) at position 5
Electronic Effect Strong Electron Withdrawing (Resonance & Induction)Weak Electron Withdrawing (Induction)
Acidity (pKa) Lower pKa (More acidic NH)Higher pKa (Less acidic NH)
Lipophilicity HighHigh
Solubility DMSO (>100 mM), EthanolDMSO, Ethanol
structural_comparison_diagram

ChemicalStructure cluster_0 NPPB (Nitro) cluster_1 5-Chloro Analog NPPB_Core Benzoic Acid Scaffold NPPB_Sub 5-Nitro Group (-NO2) (Strong e- withdrawing) NPPB_Core->NPPB_Sub NPPB_Chain 3-Phenylpropylamino Chain NPPB_Core->NPPB_Chain Comparison SAR Impact: Nitro group enhances acidity of NH, facilitating protonophore activity. NPPB_Sub->Comparison Cl_Core Benzoic Acid Scaffold Cl_Sub 5-Chloro Group (-Cl) (Weak e- withdrawing) Cl_Core->Cl_Sub Cl_Chain 3-Phenylpropylamino Chain Cl_Core->Cl_Chain Cl_Sub->Comparison

Caption: Structural comparison highlighting the critical 5-position substitution driving potency and toxicity differences.

Mechanism of Action & Selectivity

Inhibition Mechanism[5][6]
  • Pore Blockade: Both compounds are thought to block the chloride pore from the intracellular side (or within the lipid bilayer), reducing open channel probability (

    
    ).
    
  • Voltage Dependence: Inhibition is often voltage-dependent, suggesting the binding site senses the transmembrane electric field.

Selectivity Profile

NPPB is notoriously "dirty" (non-selective). The 5-chloro analog typically follows the same selectivity pattern but with shifted potency.

Target ChannelNPPB Potency (

)
5-Chloro Analog PotencyNotes
CFTR ~80 nM - 20 µM> 50 µM (Reduced)NPPB is a potent CFTR blocker; Chloro analog is significantly weaker.
CaCC (TMEM16A) ~2 - 10 µMReducedBoth block calcium-activated chloride channels.
VRAC (LRRC8) ~20 - 50 µMReducedVolume-Regulated Anion Channels are sensitive to NPPB.
ClC Family VariableWeak/InactiveLess effective on ClC-2 compared to CFTR.
The "Mitochondrial Trap" (Critical for Data Interpretation)

NPPB is a Protonophore: The strong electron-withdrawing nitro group stabilizes the negative charge on the amine/carboxylate, allowing the molecule to shuttle protons across the inner mitochondrial membrane. This dissipates the proton gradient (


), uncoupling oxidative phosphorylation and depleting ATP.
5-Chloro Analog Advantage:  The chlorine atom is less electron-withdrawing. The 5-chloro analog is a weaker protonophore , making it a useful negative control to test if an observed physiological effect (e.g., inhibition of cell proliferation) is due to Cl⁻ channel blockade or ATP depletion.
mechanism_pathway_diagram

Mechanism cluster_cell Cellular Effects NPPB NPPB (5-Nitro) Target_Cl Chloride Channel (CFTR/CaCC/VRAC) NPPB->Target_Cl High Potency Mitochondria Mitochondria (Inner Membrane) NPPB->Mitochondria High Toxicity Cl_Analog 5-Chloro Analog Cl_Analog->Target_Cl Low Potency Cl_Analog->Mitochondria Low Toxicity Effect_Block Block Cl- Efflux (Desired Effect) Target_Cl->Effect_Block Effect_Uncouple Proton Uncoupling (ATP Depletion) Mitochondria->Effect_Uncouple

Caption: Dual-action pathway showing NPPB's high potency but high toxicity vs. the analog's reduced profile.

Experimental Protocols

Protocol A: Iodide Quenching Assay (High-Throughput Screening)

This assay relies on the high permeability of YFP-H148Q/I152L mutant to Iodide (


). Cl⁻ channels transport 

into the cell, quenching YFP fluorescence.

Materials:

  • HEK293 cells expressing YFP-H148Q/I152L and target channel (e.g., CFTR).

  • Buffer: PBS enriched with 20 mM NaI (replacing NaCl).

  • Agonist: Forskolin (10 µM) for CFTR activation.

Workflow:

  • Seeding: Plate cells in 96-well black-walled plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: (Optional if using chemical dyes, skip for YFP). Wash cells with standard Tyrode’s buffer.

  • Inhibitor Pre-incubation: Add NPPB or 5-Chloro analog (0.1 µM – 100 µM) for 15 mins.

    • Control: DMSO vehicle (0.1%).

  • Baseline Reading: Measure fluorescence (

    
    ) at Ex/Em 515/530 nm.
    
  • Activation & Injection: Inject Iodide-rich buffer containing Forskolin.

  • Kinetic Read: Measure fluorescence decay for 60 seconds.

  • Analysis: Calculate slope of quenching (

    
    ).
    
    • % Inhibition =

      
      .
      
Protocol B: Whole-Cell Patch Clamp (Gold Standard)

Setup:

  • Pipette Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA (pH 7.2).

  • Bath Solution (Extracellular): 140 mM NMDG-Cl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Note: Using symmetrical Cl⁻ concentrations isolates Cl⁻ currents.

Steps:

  • Giga-seal: Form seal (>1 GΩ) and break in to whole-cell mode.

  • Voltage Protocol: Hold at 0 mV. Step from -100 mV to +100 mV in 20 mV increments (200 ms duration).

  • Baseline: Record stable currents.

  • Perfusion: Perfuse NPPB (start 10 µM) or 5-Chloro Analog. Wait 2-3 mins for steady state.

  • Washout: Perfuse drug-free buffer to check reversibility. (NPPB is lipophilic and washes out slowly).

  • Analysis: Plot I-V curves. Calculate current density (pA/pF) at +80 mV.

experimental_workflow_diagram

Workflow Step1 1. Cell Prep (YFP-CFTR or Patch) Step2 2. Pre-incubation (Drug vs Vehicle) Step1->Step2 Step3 3. Activation (Forskolin/Ca2+) Step2->Step3 Branch Assay Type Step3->Branch Path_YFP Iodide Influx (YFP Quenching) Branch->Path_YFP Screening Path_Patch Current Record (Voltage Clamp) Branch->Path_Patch Validation Result Data Analysis (IC50 Calculation) Path_YFP->Result Path_Patch->Result

Caption: Standardized workflow for assessing chloride channel inhibition potency.

Troubleshooting & Optimization

IssueProbable CauseSolution
Cell Death during Assay Mitochondrial uncoupling by NPPB.Reduce incubation time (<20 min). Use 5-Chloro analog as negative control for toxicity.
Irreversible Block High lipophilicity of NPPB.Wash with BSA-containing buffer (0.1% BSA) to scavenge lipophilic drugs.
Variable IC50 Voltage-dependence of block.Standardize holding potential. Report IC50 at specific voltages (e.g., +80 mV).
Precipitation Low solubility in aqueous buffer.Prepare 1000x stocks in DMSO. Do not exceed 100 µM in bath.

References

  • Keeling, D. J., et al. (1991). "Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line."[1] Biochimica et Biophysica Acta (BBA). Link

  • Lukacs, G. L., et al. (1991). "The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells."[2] FEBS Letters. Link

  • Walsh, K. B., et al. (1996). "Investigation of the effects of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) on membrane currents in rat portal vein." British Journal of Pharmacology. Link

  • Jentsch, T. J., et al. (2002). "Molecular Structure and Physiological Function of Chloride Channels." Physiological Reviews. Link

  • Friard, J., et al. (2017). "Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance." Frontiers in Pharmacology. Link

Sources

Potency Landscape: 5-Chloro-2-[(3-phenylpropyl)amino]benzoic Acid vs. Flufenamic Acid

[1]

Executive Summary

This guide provides a technical comparison between 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (a specific structural analog of the chloride channel blocker NPPB) and Flufenamic Acid (a fenamate NSAID with pleiotropic ion channel activity).[1]

The Bottom Line: The 5-chloro analog is a high-potency research probe designed for specific chloride channel blockade, exhibiting inhibitory activity in the sub-micromolar to low-micromolar range .[1][2] In contrast, Flufenamic Acid is a moderate-potency modulator (

11

Chemical Identity & Structural Basis[1][3]

Both compounds share the anthranilic acid (2-aminobenzoic acid) pharmacophore, a scaffold critical for binding to the intracellular vestibules of chloride channels (ClCs) and cystic fibrosis transmembrane conductance regulators (CFTR).[1]

Feature5-Chloro-2-[(3-phenylpropyl)amino]benzoic acidFlufenamic Acid (FFA)
Class Arylaminobenzoate (Research Probe)Fenamate (NSAID / Ion Channel Modulator)
Core Scaffold Anthranilic AcidAnthranilic Acid
N-Substituent 3-Phenylpropyl (Flexible alkyl linker)3-Trifluoromethylphenyl (Rigid aryl ring)
Ring Substitution 5-Chloro (Electron Withdrawing)Unsubstituted Benzoic Ring
Key Property Optimized for Cl⁻ channel pore occlusion.[1]Dual COX inhibition & ion channel modulation.
Structural Logic (SAR)

The potency difference stems from the Structure-Activity Relationship (SAR) established by Wangemann et al. (1986):

  • Linker Length: The 3-phenylpropyl chain (in the 5-chloro analog) provides optimal flexibility to reach deep hydrophobic pockets in the channel pore, superior to the rigid phenyl ring of FFA.[1]

  • Electronic Effect: Electron-withdrawing groups (EWG) at position 5 of the benzoic acid ring enhance potency.[1]

    • Nitro (NPPB): Strongest EWG

      
       Highest Potency (
      
      
      nM).[1]
    • Chloro (5-Cl Analog): Strong EWG

      
       High Potency (Sub-micromolar).[1]
      
    • Hydrogen (FFA): No EWG on benzoic ring

      
       Moderate Potency.[1]
      

Potency & Selectivity Profile

Comparative Efficacy Data

The following data synthesizes experimental values from epithelial chloride transport assays (e.g., rabbit colon, T84 cells).

Target Channel5-Chloro Analog (Est.[1] Potency)Flufenamic Acid (Experimental

)
Mechanism of Action
CFTR High (< 1 µM)Moderate (8 – 15 µM)Pore occlusion (intracellular side).[1]
CaCC (Anoctamin) High (< 5 µM)Moderate (10 – 25 µM)Voltage-dependent block.[1]
Selectivity High for Cl⁻ channels.[1][2]Low (Affects COX, TRP, K⁺ channels).

Critical Insight: The 5-chloro analog belongs to the "high-potency" cluster of arylaminobenzoates.[1] While slightly less potent than its nitro-counterpart (NPPB), it avoids the potential mitochondrial uncoupling effects sometimes associated with nitro-aromatics, offering a cleaner pharmacological tool for electrophysiology.[1]

Visualizing the Potency Gap

The diagram below illustrates the hierarchical potency of anthranilic acid derivatives.

PotencyHierarchyUnsubUnsubstitutedAnthranilic Acid(Inactive)FFAFlufenamic Acid(Moderate Potency)IC50: 10-50 µMUnsub->FFAAdd N-Aryl(Rigid)Cl_Analog5-Chloro Analog(High Potency)IC50: ~0.5 - 5 µMUnsub->Cl_AnalogAdd N-Alkyl + 5-Cl(Flexible + EWG)NPPBNPPB (Nitro)(Highest Potency)IC50: ~0.08 µMCl_Analog->NPPBSub 5-Cl for 5-NO2(Stronger EWG)

Caption: SAR progression showing how the 5-chloro substitution and flexible linker enhance potency over Flufenamic Acid.

Experimental Protocols for Validation

To empirically verify the potency difference, use the following Short-Circuit Current (


)
Protocol: Ussing Chamber Analysis of Cl⁻ Secretion

Objective: Determine

Materials:

  • Cells: T84 human colonic epithelial cells (grown to confluence on permeable supports).[1]

  • Buffer: Krebs-Henseleit solution (warm, oxygenated).[1]

  • Agonist: Forskolin (10 µM) to elevate cAMP and activate CFTR.[1]

  • Test Compounds: Flufenamic Acid and 5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid (dissolved in DMSO).

Workflow:

  • Mounting: Mount T84 monolayers in Ussing chambers. Clamp voltage to 0 mV.

  • Equilibration: Allow

    
     to stabilize (~20 mins).
    
  • Gradient Setup: Apply a chloride gradient (apical low Cl⁻ / basolateral high Cl⁻) to drive secretion.

  • Activation: Add Forskolin (10 µM) to the basolateral chamber. Wait for peak current plateau.

  • Inhibition Curve:

    • Add Test Compound cumulatively to the apical chamber (Targeting CFTR).[1]

    • Concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Record steady-state current reduction after each dose.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Hill equation to derive

    
    .
    

Expected Outcome:

  • 5-Chloro Analog: Significant inhibition onset at 0.3–1.0 µM.[1] Complete block by 10 µM.

  • Flufenamic Acid: Minimal inhibition at 1 µM.[1] Partial block at 10 µM. Complete block requires >100 µM.

Mechanistic Signaling Pathway

Understanding where these compounds act is crucial for interpreting data. Both compounds block the pore, but FFA has off-target effects.[1]

MechanismAgonistAgonist(e.g., Forskolin)cAMPcAMP / PKAAgonist->cAMPActivatesCFTRCFTR Channel(Apical Membrane)cAMP->CFTRActivatesCaCCCaCC / TMEM16A(Apical Membrane)Cl_Analog5-Chloro AnalogCl_Analog->CFTRDirect Pore Block(High Potency)Cl_Analog->CaCCDirect Pore BlockFFAFlufenamic AcidFFA->CFTRPore Block(Moderate)COXCOX Enzymes(Prostaglandins)FFA->COXInhibitsTRPTRP Channels(Cation Flux)FFA->TRPModulates

Caption: The 5-Chloro analog provides focused inhibition of Cl- channels, whereas Flufenamic Acid impacts multiple signaling nodes including COX and TRP channels.[1]

References

  • Wangemann, P., et al. (1986). "Cl⁻-channel blockers in the thick ascending limb of the loop of Henle. Structure activity relationship." Pflügers Archiv, 407(Suppl 2), S128-S141.[1] Link

    • Establishes the SAR for arylaminobenzoates, identifying the 5-nitro and 5-chloro substitutions as critical for high potency.
  • Walsh, K. B., & Wang, C. (1998). "Structural and ionic determinants of 5-nitro-2-(3-phenylpropylamino)-benzoic acid block of the CFTR chloride channel." British Journal of Pharmacology, 125(2), 362–368. Link

    • Details the binding mechanism of NPPB-like analogs in the CFTR pore.
  • Li, H., et al. (2017). "Cellular mechanisms underlying the inhibitory effect of flufenamic acid on chloride secretion in human intestinal epithelial cells." Journal of Pharmacological Sciences, 134(2), 105-112.[1] Link

    • Provides specific IC50 values for Flufenamic Acid in T84 cells (approx. 8 µM).
  • Guinamard, R., et al. (2013). "Flufenamic acid as an ion channel modulator." Pharmacology & Therapeutics, 138(2), 272-284.[1] Link

    • Comprehensive review of FFA's pleiotropic effects on TRP, K+, and Cl- channels.[1]

Selectivity profile of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid in ion channels

[1]

Executive Summary

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (referred to here as 5-Cl-NPPB ) is a fenamate derivative and a close structural analog of the widely used chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid).[1]

While NPPB is a standard "broad-spectrum" tool compound for inhibiting chloride channels (Cl⁻), it is notoriously non-selective.[1] It blocks CFTR, CaCC (TMEM16A), and VRAC, but also uncouples mitochondria and inhibits COX enzymes. The 5-Cl-NPPB analog is often investigated to improve this toxicity profile, as the nitro group of NPPB is a known toxicophore (metabolic liability). However, researchers must be aware that the electron-withdrawing nitro group is often critical for the nanomolar potency seen in NPPB; the chloro-substitution typically results in a right-shifted dose-response (lower potency) while retaining the same broad, "dirty" selectivity profile.[1]

Recommendation: Use 5-Cl-NPPB or NPPB only for initial broad-spectrum screening.[1] For pathway validation, verify results with highly selective blockers like CFTR(inh)-172 (for CFTR) or T16Ainh-A01 (for TMEM16A).[1]

Chemical & Molecular Profile

FeatureTarget Compound (5-Cl-NPPB) Reference Standard (NPPB)
CAS Number 1406474-20-1 107254-86-4
IUPAC Name 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid5-nitro-2-[(3-phenylpropyl)amino]benzoic acid
Pharmacophore Fenamate scaffold (Chloro-substituted)Fenamate scaffold (Nitro-substituted)
Key Property Moderate electron-withdrawing (Cl)Strong electron-withdrawing (NO₂)
Solubility DMSO (>50 mM), EthanolDMSO (>50 mM), Ethanol
Primary Utility Analog for SAR studies; potential lower toxicityStandard broad-spectrum Cl⁻ blocker
Structural Impact on Potency

The inhibition of chloride channels by arylaminobenzoates is voltage-dependent and relies on the electron density of the benzoate ring.

  • NPPB (Nitro): The strong electron-withdrawing NO₂ group stabilizes the binding interaction within the channel pore, leading to

    
     values in the range of 20–80 µM .
    
  • 5-Cl-NPPB (Chloro): The Cl group is less electron-withdrawing.[1] Structure-Activity Relationship (SAR) data suggests this substitution often increases the

    
      (reduces potency) by 2–5 fold compared to NPPB, requiring higher concentrations to achieve full block.
    

Selectivity Landscape & Targets

The following diagram maps the "dirty" pharmacological profile shared by this class of compounds.

SelectivityProfilecluster_primaryPrimary Targets (Chloride Channels)cluster_offtargetMajor Off-Targets (Artifact Risks)Compound5-Cl-NPPB / NPPBCFTRCFTR(cAMP-activated)Compound->CFTRBlock (Voltage-dep)IC50: ~100-200 µMCaCCTMEM16A / CaCC(Ca2+-activated)Compound->CaCCBlockIC50: ~40 µMVRACVRAC / LRRC8(Volume-regulated)Compound->VRACBlockIC50: ~50-80 µMMitoMitochondria(Protonophore/Uncoupler)Compound->MitoUncoupling(ATP Depletion)COXCOX Enzymes(Cyclooxygenase)Compound->COXInhibition(Anti-inflammatory)KChK+ Channels(BK / Kv)Compound->KChNon-selective Block

Figure 1: The "Poly-pharmacology" of NPPB analogs. Note the significant off-target effects on mitochondrial respiration which can mimic ion channel inhibition by depleting the ATP required for channel gating.[1]

Detailed Target Analysis
A. Primary Targets (Chloride Channels)[2]
  • CFTR (Cystic Fibrosis Transmembrane Conductance Regulator):

    • Mechanism: Open-channel block from the cytoplasmic side.[1][3]

    • Voltage Dependence: Block is enhanced at hyperpolarized potentials.

    • Comparison: 5-Cl-NPPB is significantly less potent than CFTR(inh)-172 (

      
       nM) and GlyH-101 .[1]
      
  • TMEM16A (Calcium-Activated Chloride Channel):

    • Mechanism: Blocks the pore directly.[3]

    • Potency: NPPB has an

      
       µM. The 5-Cl analog likely requires >100 µM for equivalent block.[1]
      
    • Alternative: T16Ainh-A01 is far superior (

      
       µM) and avoids mitochondrial effects.[1]
      
  • VRAC (Volume-Regulated Anion Channel):

    • Performance: One of the few blockers available for VRAC, though DCPIB is more selective.

B. Critical Off-Target Effects[1]
  • Mitochondrial Uncoupling: Like many lipophilic weak acids, these compounds act as protonophores.[4] They shuttle protons across the inner mitochondrial membrane, dissipating the gradient.[5]

    • Consequence: This depletes cellular ATP. Since CFTR requires ATP to open, ATP depletion can be mistaken for direct channel blockade.

  • COX Inhibition: The fenamate structure is shared with NSAIDs (e.g., mefenamic acid). 5-Cl-NPPB inhibits cyclooxygenase, altering prostaglandin synthesis which can indirectly affect ion transport regulation.[1]

Comparative Performance Matrix

Use this table to decide when to use 5-Cl-NPPB versus specific alternatives.

Feature5-Cl-NPPB / NPPB CFTR(inh)-172 T16Ainh-A01 DIDS
Primary Target Broad (CFTR, CaCC, VRAC)CFTR (Specific)TMEM16A (Specific)Broad (Anion Exchangers)
Selectivity Low (Dirty)High High Low
Mechanism Pore Block (Reversible)Allosteric/PorePore BlockIrreversible (Covalent)
Mitochondrial Toxicity High (Uncoupler)LowLowLow
Reversibility Yes (Washout effective)YesYesNo (Often irreversible)
Best Use Case Initial "Yes/No" screening for Cl⁻ dependenceValidating CFTR roleValidating CaCC roleBlocking exchangers (AE)

Experimental Validation Protocols

To define the selectivity of 5-Cl-NPPB in your specific model, use the following rigorous workflows.

Workflow A: The "Subtraction" Patch Clamp Protocol

Goal: Distinguish specific channel block from general leak or off-target effects.[1]

  • Setup: Whole-cell patch clamp configuration.

  • Pipette Solution: High

    
     (e.g., 140 mM NMDG-Cl) + ATP (to maintain CFTR) + defined 
    
    
    (e.g., 0 nM for CFTR isolation, or 500 nM for TMEM16A).
  • Baseline: Record macroscopic current using voltage ramps (-100 mV to +100 mV).

  • Addition 1 (Test): Perfuse 5-Cl-NPPB (100 µM) . Monitor current decay.

    • Note: If current drops to zero, it confirms Cl⁻ dependence but not the subtype.

  • Washout: Wash until current recovers (>80%).

  • Addition 2 (Specific Control):

    • If studying CFTR: Perfuse CFTR(inh)-172 (10 µM) .[1]

    • If studying TMEM16A: Perfuse T16Ainh-A01 (10 µM) .[1]

  • Analysis: Compare the I-V curve shape. NPPB-types usually induce "flickery" block and linearize the I-V relationship, whereas specific inhibitors may show voltage independence.

Workflow B: Iodide Quenching Assay (High Throughput)

Goal: Rapidly screen 5-Cl-NPPB potency against a cell line expressing YFP-H148Q (halide sensor).

AssayWorkflowStep1Seed Cells(YFP-H148Q expressing)Step2Incubate with 5-Cl-NPPB(0.1 - 300 µM) for 20 minStep1->Step2Step3Inject Iodide Solution(Extracellular Cl- replaced by I-)Step2->Step3Step4Measure Fluorescence Decay(I- influx quenches YFP)Step3->Step4Step5Calculate Slope(Rate of Influx)Step4->Step5

Figure 2: YFP-Iodide Quenching Workflow. Effective block by 5-Cl-NPPB results in reduced fluorescence quenching (slower decay).[1]

Protocol Steps:

  • Cell Prep: Use CHO or HEK293 cells stably expressing the halide-sensitive YFP mutant (H148Q).[1]

  • Dosing: Pre-incubate cells with 5-Cl-NPPB for 20 mins. Crucial: Include a "Vehicle Only" (DMSO) control, as DMSO >0.5% can affect channel gating.

  • Activation: Add agonist (e.g., Forskolin for CFTR, Ionomycin for CaCC) during the iodide injection step.

  • Readout: Measure fluorescence (

    
    ) over 60 seconds.
    
  • Calculation: The slope of fluorescence decrease corresponds to channel conductance. Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Keeling, D. J., et al. (1991). "Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line."[1] Biochimica et Biophysica Acta (BBA). Link

  • Schultz, B. D., et al. (1999). "Pharmacology of CFTR Chloride Channel Activity." Physiological Reviews. Link

  • Namkung, W., et al. (2011). "TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells."[1] Journal of Biological Chemistry. Link

  • Friard, J., et al. (2017). "Non-steroidal anti-inflammatory drugs (NSAIDs) and mitochondrial uncoupling."[6] Mitochondrion.[4][6][7] Link

  • Verkman, A. S., & Galietta, L. J. (2009). "Chloride channels as drug targets." Nature Reviews Drug Discovery. Link

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